AB-CHMINACA metabolite M4-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)/i4D,5D,8D,9D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXHKIOGZJHOPD-DOGSKSIHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)O)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346766 | |
| Record name | 1‐(Cyclohexylmethyl)(2H4)‐1H‐indazole‐3‐carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AB-CHMINACA Metabolite M4-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-CHMINACA is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Understanding its metabolism is crucial for developing accurate analytical methods for its detection in biological samples. This technical guide focuses on AB-CHMINACA metabolite M4-d4, a deuterated analog of the major carboxylated metabolite of AB-CHMINACA. Due to its structural similarity and mass difference, this compound serves as an ideal internal standard for the quantification of AB-CHMINACA metabolite M4 by mass spectrometry-based techniques. This document provides a comprehensive overview of its properties, analytical methodologies, and the metabolic pathway of its parent compound.
Core Compound Details
This compound is an analytical reference material.[1] It is the deuterated form of AB-CHMINACA metabolite M4, a product of the enzymatic hydrolysis of the terminal amide of the parent compound, AB-CHMINACA.[2][3]
| Property | Value | Reference |
| Formal Name | 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid | [1] |
| CAS Number | 2703812-37-5 | [1] |
| Molecular Formula | C₁₅H₁₄D₄N₂O₂ | [1] |
| Formula Weight | 262.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A neat solid | [1] |
Quantitative Analytical Data
The use of a deuterated internal standard like this compound is critical for accurate quantification, as it compensates for variations during sample preparation and analysis.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 263.17 | [2] |
| Product Ion (m/z) | 245.2 | [2] |
| Limit of Quantification (LOQ) for AB-CHMINACA M4 | 0.5 ng/mL | [2] |
Metabolic Pathway of AB-CHMINACA
AB-CHMINACA undergoes extensive metabolism in the human body. The primary routes of metabolism involve oxidation by cytochrome P450 (CYP) enzymes and hydrolysis by amidases.[2][3] CYP3A4 is the main enzyme responsible for the hydroxylation of the cyclohexyl and methylpropyl moieties.[3] Amidase enzymes are responsible for the hydrolysis of the amide bond, leading to the formation of the carboxylated metabolite, AB-CHMINACA metabolite M4.[2][3]
References
An In-depth Technical Guide to 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid. As a deuterated analog of a potent class of synthetic cannabinoids, this compound is of significant interest for metabolic studies, pharmacokinetic research, and as an internal standard for analytical applications. This document details the structural properties, outlines a plausible synthetic route based on established methods for analogous compounds, and presents typical analytical data. Furthermore, it explores the compound's mechanism of action as a cannabinoid receptor agonist and provides a logical framework for its synthesis and potential signaling pathways through Graphviz visualizations.
Chemical Structure and Properties
1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid is a synthetic derivative of indazole-3-carboxylic acid. The core structure consists of an indazole ring system, which is a bicyclic aromatic heterocycle, substituted at the 1-position with a deuterated cyclohexylmethyl group and at the 3-position with a carboxylic acid group. Deuteration, typically on the cyclohexyl ring, is a common strategy to alter the metabolic profile of a compound, often leading to a longer half-life by slowing down enzymatic degradation, particularly cytochrome P450-mediated oxidation.
Table 1: Physicochemical Properties of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid (non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [1] |
| Molecular Weight | 258.32 g/mol | [1] |
| InChIKey | DVXHKIOGZJHOPD-UHFFFAOYSA-N | [1] |
| SMILES | C1CCC(CC1)Cn2c3ccccc3c(C(=O)O)n2 | [1] |
| IUPAC Name | 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid |
Structural Elucidation
The chemical structure of the non-deuterated analog is well-established through various analytical techniques. The deuterated version, 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid, would be expected to have four deuterium atoms replacing hydrogen atoms on the cyclohexyl ring. The exact positions of deuteration would depend on the synthetic method employed. For the purpose of this guide, we will assume a general d4 substitution on the cyclohexyl moiety.
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid is not available in the cited literature, a general synthetic route can be proposed based on established methods for similar N-substituted indazole-3-carboxylic acids.[2][3][4][5] The synthesis would likely involve the alkylation of an indazole-3-carboxylate ester with a deuterated cyclohexylmethyl halide, followed by hydrolysis of the ester to the carboxylic acid.
Proposed Synthetic Workflow
Detailed Experimental Protocol (Hypothetical)
Step 1: N-Alkylation of Indazole-3-carboxylate Ester
-
To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the indazole anion.
-
Add a solution of (bromomethyl)cyclohexane-d4 in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deuterated ester intermediate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylate ester in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
Stir the reaction mixture at room temperature or with heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid.
Analytical Data
Specific analytical data for 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid is not publicly available. However, based on the analysis of structurally similar compounds, the expected data is summarized below.[6][7]
Table 2: Predicted Analytical Data
| Analysis Type | Expected Observations |
| ¹H NMR | Aromatic protons of the indazole ring (approx. 7.0-8.2 ppm). Methylene protons of the cyclohexylmethyl group (approx. 4.2-4.4 ppm). A broad multiplet for the cyclohexyl protons (approx. 0.9-1.9 ppm), with reduced integration due to deuteration. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (approx. 165-175 ppm). Aromatic carbons of the indazole ring (approx. 110-145 ppm). Methylene carbon of the cyclohexylmethyl group (approx. 50-55 ppm). Cyclohexyl carbons (approx. 25-40 ppm), potentially showing splitting due to C-D coupling. |
| Mass Spectrometry (ESI-MS) | A prominent [M+H]⁺ ion corresponding to the molecular weight of the deuterated compound (approx. m/z 263.18). Characteristic fragmentation patterns would involve the loss of the cyclohexylmethyl group and cleavage of the indazole ring. |
Biological Activity and Signaling Pathways
Compounds of the 1-(cyclohexylmethyl)-1H-indazole-3-carboxamide class, to which the carboxylic acid is a precursor and potential metabolite, are known to be potent agonists of the cannabinoid receptors, CB1 and CB2.[8] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
The activation of CB1 receptors, primarily located in the central nervous system, is responsible for the psychoactive effects of cannabinoids. CB2 receptors are predominantly found in the immune system and their activation is associated with anti-inflammatory and immunomodulatory effects.
Conclusion
1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid is a valuable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its deuterated nature makes it particularly useful for studies requiring metabolic stabilization or for use as an internal standard. While specific experimental data for this compound is scarce, this guide provides a robust framework based on the known chemistry and pharmacology of closely related analogs. The provided hypothetical experimental protocols and predicted analytical data serve as a starting point for its synthesis and characterization. Further research is warranted to fully elucidate the specific properties and biological activity of this deuterated compound.
References
- 1. GSRS [precision.fda.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. diva-portal.org [diva-portal.org]
- 6. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of AB-CHMINACA M4-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of AB-CHMINACA M4-d4, a deuterated internal standard for the corresponding carboxylic acid metabolite (M4) of the potent synthetic cannabinoid, AB-CHMINACA. The use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug metabolites in complex biological matrices using mass spectrometry-based methods. This document outlines a plausible synthetic pathway, detailed characterization methodologies, and presents relevant data in a structured format to support forensic, clinical, and research applications.
Introduction
AB-CHMINACA, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Understanding its metabolism is crucial for toxicological analysis and monitoring of its use. One of the major metabolic pathways involves the enzymatic hydrolysis of the terminal amide of the L-valinamide moiety to form the corresponding carboxylic acid, 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid, commonly referred to as AB-CHMINACA metabolite M4.[1][2]
For quantitative analysis of this metabolite in biological samples, the use of a deuterated internal standard is essential to correct for matrix effects and variations during sample preparation and analysis.[3][4] AB-CHMINACA M4-d4, or 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid, serves as an ideal internal standard for this purpose. This guide details its synthesis and analytical characterization.
Synthesis of AB-CHMINACA M4-d4
The synthesis of AB-CHMINACA M4-d4 can be approached through a multi-step process, starting with the deuteration of the indazole ring, followed by N-alkylation and subsequent functional group manipulations. The following is a proposed synthetic protocol based on established chemical principles for similar heterocyclic compounds.
Experimental Protocol: Proposed Synthesis
Step 1: Deuteration of 1H-Indazole-3-carboxylic acid
A plausible method for the deuteration of the indazole ring involves an acid-catalyzed hydrogen-deuterium exchange.
-
Materials: 1H-Indazole-3-carboxylic acid, Deuterated acetic acid (CD3CO2D), Deuterium oxide (D2O), Palladium on carbon (Pd/C, 10%).
-
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid in deuterated acetic acid, add a catalytic amount of 10% Pd/C.
-
The reaction mixture is stirred under a deuterium gas atmosphere at an elevated temperature (e.g., 80-100 °C) for 24-48 hours in a sealed vessel to facilitate hydrogen-deuterium exchange on the aromatic ring.
-
The reaction progress can be monitored by LC-MS to observe the incorporation of deuterium atoms.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 1H-indazole-d4-3-carboxylic acid.
-
Step 2: N-Alkylation of 1H-Indazole-d4-3-carboxylic acid
The deuterated indazole-3-carboxylic acid is then alkylated at the N1 position.
-
Materials: 1H-Indazole-d4-3-carboxylic acid, (Bromomethyl)cyclohexane, Potassium carbonate (K2CO3), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1H-indazole-d4-3-carboxylic acid in anhydrous DMF.
-
Add potassium carbonate as a base, followed by the dropwise addition of (bromomethyl)cyclohexane.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield AB-CHMINACA M4-d4.
-
Characterization of AB-CHMINACA M4-d4
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized AB-CHMINACA M4-d4. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid | [5] |
| CAS Number | 2703812-37-5 | [5] |
| Molecular Formula | C15H14D4N2O2 | [5] |
| Formula Weight | 262.3 g/mol | [5] |
| Purity | ≥98% | [5] |
| Appearance | A neat solid | [5] |
| Storage | -20°C | [5] |
| Stability | ≥ 2 years | [5] |
Experimental Protocols: Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure and the positions of deuterium incorporation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Expected ¹H NMR Spectra: The ¹H NMR spectrum is expected to show signals corresponding to the cyclohexylmethyl and carboxylic acid protons. The signals for the aromatic protons on the indazole ring will be significantly diminished or absent, confirming successful deuteration.
-
Expected ¹³C NMR Spectra: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons may appear as multiplets with reduced intensity due to C-D coupling.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight, confirm the isotopic enrichment, and study the fragmentation pattern.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or injected into the LC system.
-
Expected Results:
-
Molecular Ion: The high-resolution mass spectrum will show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the calculated exact mass of C15H15D4N2O2⁺. The isotopic pattern will confirm the presence of four deuterium atoms.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will be used to elucidate the fragmentation pattern. Key fragments are expected from the loss of the carboxylic acid group and cleavage of the cyclohexylmethyl side chain. The fragmentation of the deuterated indazole ring will produce characteristic ions with a mass shift of +4 amu compared to the non-deuterated analog.
-
Signaling Pathways and Experimental Workflows
AB-CHMINACA Metabolism
The metabolic conversion of AB-CHMINACA to its M4 metabolite is a critical pathway for its detoxification and elimination. This biotransformation is primarily mediated by amidase enzymes.
References
- 1. US7517990B2 - Method for deuteration of a heterocyclic ring - Google Patents [patents.google.com]
- 2. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Metabolic Pathways and Major Metabolites of AB-CHMINACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in numerous forensic cases. A thorough understanding of its metabolic fate is crucial for the development of reliable analytical methods for its detection in biological matrices, as well as for comprehending its toxicological profile. This technical guide provides a comprehensive overview of the metabolism of AB-CHMINACA, detailing its primary metabolic pathways, major metabolites, and the experimental protocols used for their characterization.
Core Metabolic Pathways of AB-CHMINACA
The in vitro and in vivo metabolism of AB-CHMINACA is extensive and proceeds primarily through three main pathways: hydroxylation, amide hydrolysis, and glucuronidation.[1] These biotransformations are catalyzed by various enzymes, predominantly cytochrome P450 (CYP) and amidase enzymes.[1]
Phase I Metabolism
1. Hydroxylation: The most significant initial metabolic transformation is the hydroxylation of the AB-CHMINACA molecule, primarily mediated by CYP enzymes, with CYP3A4 being the most active isoform.[1] Hydroxylation occurs at multiple positions, leading to a variety of mono- and di-hydroxylated metabolites. The cyclohexyl ring is the most common site of hydroxylation.[1]
2. Amide Hydrolysis: Another critical metabolic route is the hydrolysis of the two amide bonds present in the AB-CHMINACA structure, a reaction catalyzed by amidase enzymes.[1] This leads to the formation of carboxylated metabolites.
3. N-Dealkylation: A minor metabolic pathway involves the N-dealkylation of the cyclohexylmethyl group.[1]
Phase II Metabolism
Following Phase I biotransformations, the resulting metabolites, particularly those with carboxyl and hydroxyl groups, can undergo Phase II conjugation reactions.
1. Glucuronidation: The primary Phase II reaction observed for AB-CHMINACA metabolites is glucuronidation, where glucuronic acid is attached to the molecule, increasing its water solubility and facilitating its excretion.[1]
Major Metabolites of AB-CHMINACA
Numerous metabolites of AB-CHMINACA have been identified in both in vitro and in vivo studies. The major metabolites are typically the result of hydroxylation and amide hydrolysis.
| Metabolite ID | Metabolite Name | Metabolic Pathway | Notes |
| M1 | 4-hydroxycyclohexylmethyl AB-CHMINACA | Monohydroxylation | A major metabolite found in urine.[2] |
| M3 | N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine | Amide Hydrolysis | A major carboxylated metabolite resulting from the cleavage of the terminal amide bond.[2] |
| - | Dihydroxylated Metabolites | Dihydroxylation | Several isomers have been detected, indicating multiple hydroxylation sites on the molecule.[1] |
| - | Glucuronidated Metabolites | Glucuronidation | Conjugates of both hydroxylated and carboxylated metabolites have been identified.[1] |
Quantitative Data
The concentrations of AB-CHMINACA metabolites can vary significantly depending on the individual, dosage, and time of sample collection. The following table summarizes quantitative data from a study analyzing a urine specimen from an abuser.[2]
| Metabolite | Concentration (ng/mL) |
| M1 | 52.8 ± 3.44 |
| M3 | 41.3 ± 5.04 |
Experimental Protocols
The identification and quantification of AB-CHMINACA and its metabolites are primarily achieved through in vitro metabolism studies and analysis of biological samples using advanced analytical techniques.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to investigate the CYP-mediated metabolism of AB-CHMINACA.
1. Incubation Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Pooled human liver microsomes (final concentration ~0.5-1 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
MgCl₂ (e.g., 3 mM)
-
-
Pre-incubate the mixture at 37°C for approximately 5 minutes.[3]
2. Reaction Initiation:
-
Add AB-CHMINACA (dissolved in a suitable solvent like methanol or acetonitrile to a final concentration of e.g., 1 µM).[3]
-
Initiate the metabolic reaction by adding a solution of NADPH (final concentration ~1 mM).[3]
3. Incubation:
-
Incubate the mixture at 37°C with gentle agitation for a specified period (e.g., up to 60 minutes).[4]
4. Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of ice-cold acetonitrile). This also serves to precipitate the proteins.[4]
5. Sample Processing:
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis by LC-MS/MS or LC-QTOF-MS.
Sample Preparation for Urine Analysis
Several methods can be employed for the extraction of AB-CHMINACA metabolites from urine, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS).[2][5][6]
Solid-Phase Extraction (SPE) Protocol Example:
-
Enzymatic Hydrolysis: To detect glucuronidated metabolites, urine samples are often pre-treated with β-glucuronidase.[7]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol followed by water or a buffer.[8]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.[8]
-
Elution: Elute the analytes of interest with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with additives).[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.
Analytical Methodology: LC-QTOF-MS
High-resolution mass spectrometry is a powerful tool for the identification of unknown metabolites.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of synthetic cannabinoids and their metabolites.[7]
-
Mobile Phase: A gradient elution with a binary solvent system, typically consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[7]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.[7]
-
Acquisition Mode: Data is acquired in full-scan mode to detect all ions within a specified mass range. Product ion scans (tandem MS) are triggered for abundant ions to obtain fragmentation data for structural elucidation.
-
Mass Accuracy: High mass accuracy (typically < 5 ppm) is essential for the confident identification of elemental compositions of metabolites.
Visualizations
Caption: Primary metabolic pathways of AB-CHMINACA.
Caption: General experimental workflow for AB-CHMINACA metabolite analysis.
References
- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vitro Metabolism of AB-CHMINACA in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-CHMINACA, a potent synthetic cannabinoid, has been a compound of significant interest in the fields of toxicology and drug metabolism. Understanding its metabolic fate is crucial for identifying biomarkers of consumption, predicting potential drug-drug interactions, and assessing its toxicological profile. This technical guide provides an in-depth overview of the in vitro metabolism of AB-CHMINACA in human liver microsomes (HLMs), summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.
Data Presentation: Metabolites of AB-CHMINACA
The in vitro metabolism of AB-CHMINACA in human liver microsomes predominantly yields a variety of hydroxylated and carboxylated metabolites.[1] Cytochrome P450 (CYP) enzymes are the primary drivers of the oxidative metabolism of AB-CHMINACA, with CYP3A4 being the most active isoform.[1] Studies have identified numerous metabolites, with the major biotransformations being mono- and di-hydroxylation on the cyclohexylmethyl moiety and N-dealkylation.[1] Additionally, carboxylation, likely mediated by amidase enzymes, and subsequent glucuronidation have been observed.[1]
While precise kinetic parameters (K_m and V_max) for the formation of each metabolite are not extensively reported in the literature, the relative abundance of metabolites provides valuable insight into the major metabolic pathways. The following table summarizes the key metabolites of AB-CHMINACA identified in in vitro HLM studies.
| Metabolite ID (Abbreviation) | Biotransformation | Major/Minor | Notes |
| M1 | Mono-hydroxylation (cyclohexyl) | Major | A primary metabolite formed through oxidation of the cyclohexyl ring. |
| M2 | Di-hydroxylation (cyclohexyl) | Major | Further oxidation of the mono-hydroxylated metabolite. |
| M3 | Carboxylation | Major | Likely formed via amidase-mediated hydrolysis. |
| M4 | N-dealkylation | Minor | Cleavage of the N-cyclohexylmethyl group. |
| M5 | Glucuronidation | Phase II | Conjugation of hydroxylated metabolites. |
Experimental Protocols
The following sections detail the typical experimental protocols for studying the in vitro metabolism of AB-CHMINACA in human liver microsomes.
Human Liver Microsome (HLM) Incubation
This protocol outlines the general procedure for incubating AB-CHMINACA with HLMs to generate metabolites.
Materials:
-
AB-CHMINACA
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of AB-CHMINACA in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Add the AB-CHMINACA stock solution to the incubation mixture to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to the reaction temperature.
-
Initiate the metabolic reaction by adding a pre-determined amount of HLM suspension.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for subsequent analysis by LC-MS/MS.
Cytochrome P450 (CYP) Reaction Phenotyping
This protocol is used to identify the specific CYP isoforms responsible for the metabolism of AB-CHMINACA.
Materials:
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Selective chemical inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4).
-
All materials listed in the HLM incubation protocol.
Procedure:
-
Recombinant CYP Isoform Incubation:
-
Follow the HLM incubation protocol, but replace the pooled HLMs with individual recombinant CYP isoforms.
-
Compare the metabolite formation across the different CYP isoforms to identify which ones are capable of metabolizing AB-CHMINACA.
-
-
Chemical Inhibition Assay:
-
Follow the HLM incubation protocol.
-
In separate incubation mixtures, add a selective chemical inhibitor for each of the major CYP isoforms at a concentration known to cause significant inhibition.
-
A control incubation without any inhibitor should be run in parallel.
-
Compare the rate of metabolite formation in the presence and absence of each inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
LC-QTOF-MS Analysis for Metabolite Identification
This protocol describes the use of liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for the separation and identification of AB-CHMINACA and its metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Quadrupole time-of-flight mass spectrometer (QTOF-MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the compounds based on their polarity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Gas Temperature: 300 - 350°C.
-
Nebulizer Gas Flow: As per instrument recommendation.
-
Collision Energy: Ramped to obtain informative fragment ions.
Data Analysis:
-
Metabolites are identified by comparing their retention times and mass spectra (including accurate mass measurements of the parent ion and fragment ions) with those of the parent drug and predicted metabolic transformations.
Mandatory Visualizations
Metabolic Pathways of AB-CHMINACA
Caption: Proposed in vitro metabolic pathways of AB-CHMINACA in human liver microsomes.
Experimental Workflow for In Vitro Metabolism Study
Caption: General experimental workflow for the in vitro metabolism study of AB-CHMINACA.
References
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Synthetic Cannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of synthetic cannabinoids presents a formidable challenge to analytical scientists. The constant emergence of new analogs with diverse chemical structures necessitates robust and reliable methods for their detection and quantification. In this in-depth technical guide, we explore the indispensable role of deuterated internal standards in achieving the highest degree of accuracy and precision in synthetic cannabinoid research. This guide will delve into the core principles of their application, provide detailed experimental protocols, and present quantitative data to underscore their importance in generating defensible and reproducible results.
Core Principles: The Advantage of Isotopic Labeling
In quantitative mass spectrometry, the use of stable isotope-labeled (SIL) internal standards is considered the gold standard, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle modification allows the deuterated standard to mimic the behavior of the target analyte throughout the entire analytical workflow, from sample extraction to instrumental analysis.[1]
The fundamental principle is that the deuterated internal standard will experience the same analytical variations as the native analyte.[1] By introducing a known concentration of the deuterated standard at the beginning of the sample preparation process, it effectively compensates for:
-
Analyte loss during sample preparation: Any loss of the target analyte during extraction, evaporation, or transfer steps will be mirrored by a proportional loss of the deuterated standard.
-
Matrix effects: Complex biological matrices such as blood, urine, and oral fluid can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[2] Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate normalization of the signal.[2][3]
-
Instrumental variability: Fluctuations in injection volume and instrument response are corrected for by calculating the ratio of the analyte signal to the internal standard signal.[3]
Experimental Protocols: A Practical Approach
The accurate quantification of synthetic cannabinoids in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are detailed methodologies for sample preparation and analysis.
Sample Preparation Protocols
1. Liquid-Liquid Extraction (LLE) of Whole Blood [4]
-
Transfer 1 mL of the whole blood sample into a clean glass test tube.
-
Spike the sample with the deuterated internal standard mixture.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the tube for 30 seconds, then centrifuge at 3,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Add 5 mL of an appropriate organic solvent (e.g., n-hexane or ethyl acetate).[4]
-
Vortex for 1 minute to ensure thorough mixing, followed by centrifugation at 3,000 rpm for 5 minutes to separate the layers.[4]
-
Transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) of Urine [4]
-
To 1 mL of urine, add the deuterated internal standard mixture.
-
If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates of cannabinoid metabolites.[5]
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by deionized water.[4]
-
Load the prepared urine sample onto the conditioned SPE cartridge.[4]
-
Wash the cartridge with deionized water, followed by a low-concentration organic solvent (e.g., 5% methanol in water) to remove interferences.[4]
-
Elute the target analytes using an appropriate elution solvent (e.g., a mixture of dichloromethane and isopropanol containing ammonium hydroxide).[4]
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of synthetic cannabinoids and their deuterated internal standards are typically performed using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4]
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column[4]
-
Mobile Phase A: 0.1% formic acid in deionized water[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol[4][5]
-
Gradient Program: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased to elute the analytes.[4]
-
Injection Volume: 5 µL[4]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
Data Presentation: Quantitative Parameters
The use of deuterated standards allows for the development of highly sensitive and specific quantitative methods. The following tables summarize key parameters for the LC-MS/MS analysis of selected synthetic cannabinoids.
Table 1: Illustrative LC-MS/MS Parameters for Selected Synthetic Cannabinoids and Their Deuterated Standards [4]
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| JWH-018 | JWH-018-d9 | 342.2 | 155.1 | 127.1 |
| AM-2201 | AM-2201-d5 | 360.2 | 155.1 | 127.1 |
| UR-144 | UR-144-d5 | 300.3 | 125.1 | 81.1 |
| XLR-11 | XLR-11-d5 | 322.2 | 81.1 | 55.1 |
| AB-CHMINACA | AB-CHMINACA-d4 | 357.3 | 193.1 | 145.1 |
Table 2: Summary of Method Validation Parameters for Synthetic Cannabinoid Analysis in Biological Matrices [6][7]
| Parameter | Typical Range |
| Limit of Detection (LOD) | 0.025 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 2.5 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Extraction Recovery | 65 - 106% |
| Relative Matrix Effects | 3% - 20% |
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General analytical workflow for synthetic cannabinoid quantification.
Caption: Simplified signaling pathway of synthetic cannabinoids.
Caption: General metabolic pathways of synthetic cannabinoids.
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative analysis of synthetic cannabinoids.[1] Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality, reliable, and defensible data in clinical and forensic toxicology, as well as in drug development research.[1][3] While challenges such as potential isotopic instability and chromatographic shifts exist, a thorough understanding of these phenomena and meticulous method development can lead to robust and accurate bioanalytical assays.[1] The adoption of deuterated standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data in the dynamic field of synthetic cannabinoid research.
References
AB-CHMINACA M4-d4: A Technical Guide for Analytical Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical reference material AB-CHMINACA M4-d4, a deuterated internal standard crucial for the accurate quantification of the AB-CHMINACA metabolite M4. Its application is primarily in forensic toxicology, clinical chemistry, and drug metabolism studies, where reliable identification and quantification of synthetic cannabinoids and their metabolites are essential.
Core Specifications
The following tables summarize the key technical specifications for AB-CHMINACA M4-d4 analytical reference material, compiled from various suppliers. This allows for a clear comparison of its properties.
Table 1: General and Chemical Properties
| Specification | Value | Source |
| Formal Name | 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid | [1] |
| CAS Number | 2703812-37-5 | [1] |
| Molecular Formula | C₁₅H₁₄D₄N₂O₂ | [1][2] |
| Formula Weight | 262.3 g/mol | [1] |
| Purity | ≥98% | [1][3] |
| Formulation | A neat solid or a 100 µg/mL solution in acetonitrile | [1][4] |
Table 2: Storage and Stability
| Specification | Value | Source |
| Storage Temperature | -20°C | [1][2][4] |
| Shipping Temperature | Room temperature in continental US; may vary elsewhere | [1][2] |
| Stability | ≥ 2 years | [1] |
Application and Methodology
AB-CHMINACA M4-d4 is intended for use as an internal standard in analytical methods for the quantification of its non-deuterated counterpart, AB-CHMINACA metabolite M4, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][5] The presence of four deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the endogenous metabolite in biological samples.
Experimental Workflow: A Generalized Approach
A typical analytical workflow for the quantification of AB-CHMINACA metabolite M4 using AB-CHMINACA M4-d4 as an internal standard involves several key steps. The following diagram illustrates this general procedure.
Caption: Generalized workflow for quantifying AB-CHMINACA metabolite M4.
Detailed Methodological Considerations
While specific instrument parameters will vary, a general approach for LC-MS/MS analysis would include:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques to isolate the analyte and internal standard from the biological matrix.
-
Chromatography: Reversed-phase chromatography is typically employed using a C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for sensitive and selective detection. Specific precursor-to-product ion transitions for both AB-CHMINACA M4 and AB-CHMINACA M4-d4 would be monitored.
Metabolic Pathway
AB-CHMINACA undergoes extensive metabolism in the body. The M4 metabolite is a significant product of this biotransformation, formed through the hydrolysis of the terminal amide of the L-valinamide moiety to a carboxylic acid. The deuterated standard, AB-CHMINACA M4-d4, is structurally identical to the M4 metabolite, with the exception of the deuterium labels on the indazole ring.
Caption: Simplified metabolic conversion of AB-CHMINACA to its M4 metabolite.
Quality and Certification
Reputable suppliers of AB-CHMINACA M4-d4 offer this product as a Certified Reference Material (CRM).[6] This ensures that it has been manufactured and tested under internationally recognized standards, such as ISO/IEC 17025 and ISO 17034, providing confidence in its identity, purity, and concentration.[1][6] A Certificate of Analysis is typically available, providing lot-specific data and traceability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. caymanchem.com [caymanchem.com]
- 4. AB-CHMINACA metabolite M4-D4 solution 100 μg/mL in acetonitrile, certified reference material, ampule of 1 mL, Cerilliant® [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Forensic Significance of AB-CHMINACA and its Metabolites: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that emerged in the illicit drug market around 2013.[1][2] Like other SCRAs, it was designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC) by targeting cannabinoid receptors CB1 and CB2.[2][3] However, its high affinity and efficacy at these receptors have been linked to numerous cases of acute intoxication, severe adverse health effects, and fatalities worldwide.[1][4][5]
From a forensic perspective, the detection and interpretation of AB-CHMINACA use are complicated by its rapid and extensive metabolism. The parent compound is often found at very low or undetectable concentrations in biological samples, particularly in urine and blood.[6][7] Consequently, the identification and quantification of its metabolites are crucial for reliably confirming exposure and for the medico-legal assessment of intoxication or cause of death. This guide provides an in-depth overview of the metabolism of AB-CHMINACA, the forensic significance of its primary metabolites, and the analytical methodologies required for their detection.
Pharmacology and Toxicology
AB-CHMINACA is a potent agonist of both the CB1 receptor (Kᵢ = 0.78 nM) and the CB2 receptor (Kᵢ = 0.45 nM).[3] It acts as a full agonist at the CB1 receptor, exhibiting higher efficacy than THC, which is a partial agonist.[8] This high efficacy is believed to contribute to the severe toxicity associated with its use, which can include seizures, psychosis, cardiorespiratory distress, and sudden death.[1][2][3] Fatalities have been reported where AB-CHMINACA was a primary toxicological finding, sometimes in combination with other substances like ethanol.[4][5][9] Post-mortem findings in such cases have included severe pulmonary edema.[10]
Metabolism of AB-CHMINACA
The metabolism of AB-CHMINACA is extensive and primarily mediated by Cytochrome P450 (CYP) enzymes and amidases.[11] In vitro studies using human liver microsomes (HLMs) have identified numerous metabolites, with the main metabolic pathways being hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group.[11][12]
Key metabolic transformations include:
-
Mono-hydroxylation: The addition of a hydroxyl group, primarily on the cyclohexyl ring, is a major pathway. CYP3A4 has been identified as the most active enzyme in this process.[11] 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) is a significant metabolite from this pathway.[6][7]
-
Amide Hydrolysis: Hydrolysis of the valine amide group results in a carboxylated metabolite, N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3).[6][7][12] Another major metabolite, often referred to as M2, results from the hydrolysis of the terminal amide.[10][12]
-
Further Oxidation: Dihydroxylated metabolites and metabolites resulting from the oxidation of the isopropyl group have also been identified.[11][12]
-
Glucuronidation: Phase II metabolism involves the formation of glucuronide conjugates of the primary metabolites.[11] However, some studies have found that major metabolites in urine may not be in conjugated forms.[6][7]
dot
Caption: Metabolic pathway of AB-CHMINACA.
Forensic Significance of Metabolites
The analysis of metabolites is paramount in forensic cases involving AB-CHMINACA for several reasons:
-
Biomarkers of Consumption: Due to rapid metabolism, metabolites are often present at significantly higher concentrations than the parent drug in blood and urine, making them more reliable markers of consumption.[10][12] In some fatal cases, unchanged AB-CHMINACA was undetectable in blood and urine, but was identified in solid tissues, while its metabolites were quantifiable in urine.[6][7]
-
Longer Detection Window: Metabolites typically have a longer detection window in biological fluids compared to the parent compound.
-
Pharmacological Activity: Some metabolites may retain significant activity at cannabinoid receptors, potentially contributing to the overall toxicological effect.[13]
Studies have consistently shown that targeting metabolites like 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) and the carboxylated metabolites (M2, M3) is essential to avoid false-negative results.[6][10][12] The high blood ratio of the M2 metabolite to the parent AB-CHMINACA demonstrates its rapid metabolism and highlights the utility of quantifying M2 in diagnosing intoxication.[10]
Quantitative Data in Forensic Cases
The concentrations of AB-CHMINACA and its metabolites vary widely depending on the dosage, time of consumption, individual metabolism, and the biological matrix analyzed. The following tables summarize quantitative findings from published forensic cases.
Table 1: Concentrations in Blood/Serum/Plasma
| Compound | Concentration Range | Matrix | Context | Reference(s) |
|---|---|---|---|---|
| AB-CHMINACA | 0.5 ng/mL - 7.61 ng/mL | Blood/Femoral Blood | Fatalities, DUID | [4][9][10][14][15] |
| AB-CHMINACA M2 | 56.73 ng/mL | Blood | Fatality | [10] |
| AB-CHMINACA M4 | 2.29 ng/mL | Blood | Fatality | [10] |
| AB-CHMINACA Metabolites | 1.5 - 13.6 ng/mL | Blood | Clinical Sample |[16] |
Table 2: Concentrations in Urine
| Compound | Concentration | Matrix | Context | Reference(s) |
|---|---|---|---|---|
| 4-OH-cyclohexylmethyl (M1) | 52.8 ng/mL | Urine | Fatality | [6][7] |
| Carboxylated metabolite (M3) | 41.3 ng/mL | Urine | Fatality | [6][7] |
| AB-CHMINACA Metabolites | ~40 ng/mL | Urine | Clinical Sample |[16] |
Table 3: Concentrations in Hair
| Compound | Concentration Range | Matrix | Context | Reference(s) |
|---|---|---|---|---|
| AB-CHMINACA | 2.2 - 15,300 pg/mg | Hair | SC Abuse Suspects | [13][15] |
| AB-CHMINACA M2 | 0.5 - 35.1 pg/mg | Hair | SC Abuse Suspects |[13][15] |
Analytical Methodologies
The standard for detecting and quantifying AB-CHMINACA and its metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[13][17] High-resolution mass spectrometry (HRMS) techniques like LC-QTOF-MS are also employed for non-targeted screening and metabolite identification.[11][13]
dot
Caption: General workflow for AB-CHMINACA analysis.
Experimental Protocol: LC-MS/MS Analysis in Whole Blood
The following is a representative protocol synthesized from common methodologies described in the literature.[4][17][18]
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
Pipette 250 µL of whole blood into a tube.
-
Add an appropriate internal standard solution (e.g., deuterated AB-CHMINACA).
-
Add 250 µL of a buffer solution (e.g., 1M sodium acetate, pH 5).[19]
-
Vortex mix the sample.
-
Load the entire sample onto an SLE cartridge and allow it to absorb for 5-10 minutes.
-
Elute the analytes from the cartridge using an appropriate organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).[19]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase composition (e.g., 50:50 methanol:water) for injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for each analyte for confident identification and quantification. For AB-CHMINACA, a common transition is m/z 357.4 → 312.2.[17]
3. Validation
-
The method must be fully validated according to forensic toxicology guidelines, including assessment of selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, matrix effects, and stability.[18]
Cannabinoid Receptor Signaling
AB-CHMINACA exerts its effects by activating the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the psychoactive and physiological effects of the drug.
dot
Caption: CB1 receptor signaling by AB-CHMINACA.
Conclusion
AB-CHMINACA remains a significant compound of interest in forensic toxicology due to its high potency and association with severe adverse events. The extensive and rapid metabolism of the parent drug makes the detection of its metabolites not just beneficial, but essential for the accurate forensic investigation of AB-CHMINACA consumption. A comprehensive analytical approach that targets both AB-CHMINACA and its key hydroxylated and carboxylated metabolites is required to ensure accurate identification and to aid in the interpretation of its role in intoxication and death cases. Continued research into the metabolic profile and toxicokinetics of emerging synthetic cannabinoids is crucial for the forensic science community to keep pace with the evolving landscape of new psychoactive substances.
References
- 1. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. AB-CHMINACA - Wikipedia [en.wikipedia.org]
- 4. Three fatalities associated with the synthetic cannabinoids 5F-ADB, 5F-PB-22, and AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AB-CHMINACA-induced sudden death from non-cardiogenic pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspects related to analysis and medico-legal assessment in the context of the presence of synthetic cannabinoids in biological material based on the example of AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. liu.diva-portal.org [liu.diva-portal.org]
Methodological & Application
Application Note: High-Throughput Analysis of AB-CHMINACA and its Major Metabolite using AB-CHMINACA M4-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
AB-CHMINACA is a potent synthetic cannabinoid that has been identified in numerous forensic and clinical cases. Accurate and reliable quantification of AB-CHMINACA and its metabolites in biological matrices is crucial for toxicological assessment and pharmacokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of AB-CHMINACA and its primary carboxylic acid metabolite, AB-CHMINACA M4. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, AB-CHMINACA M4-d4. The use of a deuterated internal standard is widely recognized as the gold standard for compensating for matrix effects and variability during sample preparation and analysis.[1][2][3]
Principle
The method involves the extraction of the target analytes and the internal standard from a biological matrix, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer.[4] Quantification is achieved by using the ratio of the analyte peak area to the internal standard peak area (isotope dilution). This approach corrects for variations in extraction recovery, matrix effects, and instrument response, leading to highly reliable quantitative results.[2]
Materials and Reagents
-
AB-CHMINACA analytical standard
-
AB-CHMINACA M4 analytical standard
-
AB-CHMINACA M4-d4 internal standard[5]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma/urine (for matrix-matched calibrators and controls)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4]
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma/Blood)
-
To 100 µL of plasma or whole blood in a microcentrifuge tube, add 10 µL of the internal standard working solution (AB-CHMINACA M4-d4 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)
-
To 1 mL of urine, add 10 µL of the internal standard working solution.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Elute the analytes with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
The following are example MRM transitions and should be optimized for the specific instrument. At least two transitions should be monitored for each analyte for quantification and qualification.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| AB-CHMINACA | 357.3 | 193.1 | 145.1 |
| AB-CHMINACA M4 | 259.1 | 215.1 | 144.1 |
| AB-CHMINACA M4-d4 (IS) | 263.1 | 219.1 | 148.1 |
Data Presentation: Method Validation Summary
The following tables summarize the expected performance of the method based on typical validation parameters for similar assays.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| AB-CHMINACA | 0.1 - 100 | > 0.99 | 0.1 |
| AB-CHMINACA M4 | 0.1 - 100 | > 0.99 | 0.1 |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| AB-CHMINACA | 1 | 95 - 105 | < 10 |
| 50 | 97 - 103 | < 8 | |
| 90 | 98 - 102 | < 5 | |
| AB-CHMINACA M4 | 1 | 94 - 106 | < 12 |
| 50 | 96 - 104 | < 9 | |
| 90 | 99 - 101 | < 6 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of AB-CHMINACA.
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
This application note provides a detailed protocol for the sensitive and selective quantification of AB-CHMINACA and its M4 metabolite in biological samples using LC-MS/MS. The incorporation of the deuterated internal standard, AB-CHMINACA M4-d4, is critical for mitigating matrix effects and ensuring high-quality, reproducible data. This method is suitable for use in clinical and forensic toxicology, as well as in research settings for pharmacokinetic and metabolism studies of synthetic cannabinoids.
References
Application Note: Quantitative Analysis of AB-CHMINACA M4 in Whole Blood by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
AB-CHMINACA is a potent synthetic cannabinoid receptor agonist that has been linked to numerous adverse health events and fatalities. Following consumption, it is rapidly metabolized in the body. One of its major metabolites is (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid, commonly referred to as AB-CHMINACA M4. Due to the short half-life of the parent compound, the detection and quantification of its metabolites in biological fluids are crucial for forensic toxicology investigations and clinical diagnostics. This application note provides a detailed protocol for the robust and sensitive quantification of AB-CHMINACA M4 in whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The analytical method involves the extraction of AB-CHMINACA M4 and an internal standard (IS) from a whole blood matrix, followed by instrumental analysis. Protein precipitation is a common, rapid, and effective technique for sample clean-up in this context.[1] The extract is then concentrated and reconstituted in a suitable solvent. Chromatographic separation is achieved using a C18 reverse-phase column, and detection is performed by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity for quantification.[2]
Methodology and Experimental Workflow
The overall workflow for the quantitative analysis of AB-CHMINACA M4 in whole blood consists of sample preparation, instrumental analysis, and data processing.
Caption: Overall experimental workflow for AB-CHMINACA M4 analysis.
Detailed Experimental Protocols
Reagents and Materials
-
AB-CHMINACA M4 analytical standard
-
AB-CHMINACA M4-d4 (or other suitable internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Drug-free whole blood for calibration and quality control (QC) samples
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Standard and QC Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AB-CHMINACA M4 and the internal standard (IS) in methanol or acetonitrile.[2]
-
Working Standard Solutions: Serially dilute the stock solutions with methanol or acetonitrile to prepare working solutions for creating calibration standards and QC samples.
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into blank whole blood to create a calibration curve. A typical range might be 0.05 ng/mL to 10 ng/mL.[2][3]
-
Quality Control (QC) Samples: Prepare QC samples in blank whole blood at a minimum of three concentration levels (low, medium, and high) from a separate stock solution than the one used for calibration.[2]
Sample Preparation Protocol (Protein Precipitation)
This protocol is a common and efficient method for preparing whole blood samples.[1]
Caption: Step-by-step protein precipitation workflow.
Alternative Sample Preparation Techniques
-
Supported Liquid Extraction (SLE): Offers cleaner extracts than protein precipitation. The sample is loaded onto a diatomaceous earth cartridge, and the analytes are eluted with a water-immiscible organic solvent.[4]
-
Solid-Phase Extraction (SPE): Provides the highest level of extract purity by using a sorbent bed to selectively bind the analyte, which is then washed and eluted. This method is more time-consuming and costly but can significantly reduce matrix effects.[4]
LC-MS/MS Instrumental Conditions
The following table outlines typical parameters for the analysis.
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent[2][3] |
| Column | Acquity UPLC HSS C18 (1.8 µm, 2.1 x 150 mm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 - 0.6 mL/min[1][5] |
| Injection Volume | 5 - 10 µL[1][3] |
| Column Temperature | 40 °C |
| MS System | AB SCIEX QTRAP 4000 or equivalent triple quadrupole[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Monitored Transition | AB-CHMINACA M4: m/z 375.2 → 232.1[2] |
| Internal Standard | AB-CHMINACA M4-d4: (Transition to be optimized)[6] |
| Collision Energy | 31 V for m/z 375.2 → 232.1[2] |
Quantitative Data and Method Validation
Method validation is performed to ensure the reliability of the results. The following table summarizes typical performance data for the quantification of synthetic cannabinoid metabolites in whole blood.
| Parameter | Typical Performance Value | Reference |
| Linearity (r²) | ≥ 0.994 | [2] |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | [1][7] |
| Limit of Quantification (LOQ) | 0.03 - 0.5 ng/mL | [2][6] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [2][3] |
| Precision (% RSD) | < 15% | [2][3] |
| Recovery (%) | 71.7 – 104% | [2] |
| Matrix Effect (%) | 81.8 – 117% | [2] |
Note: The values presented are representative for the analysis of synthetic cannabinoid metabolites in whole blood and may vary based on the specific analyte, instrumentation, and laboratory conditions.
Signaling Pathway Context
AB-CHMINACA, the parent compound of M4, exerts its physiological effects by acting as an agonist at cannabinoid receptors, primarily the CB1 receptor located in the central nervous system.[4]
Caption: Simplified signaling pathway of AB-CHMINACA.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative determination of the AB-CHMINACA metabolite M4 in whole blood. The use of a simple protein precipitation step allows for high-throughput analysis, making it suitable for both clinical and forensic toxicology laboratories. Proper method validation is essential to ensure the accuracy and precision of the reported results.
References
LC-MS/MS method for detection of novel psychoactive substances
An LC-MS/MS method provides a robust and sensitive approach for the detection and quantification of novel psychoactive substances (NPS) in biological matrices. This application note details a comprehensive protocol for the analysis of a wide range of NPS classes, including synthetic cannabinoids, synthetic cathinones, and synthetic opioids, in whole blood and urine. The methodology is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for NPS screening and confirmation.
The continuous emergence of NPS presents a significant challenge for forensic and clinical toxicology laboratories.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for NPS analysis due to its high sensitivity, selectivity, and ability to identify and quantify compounds at low concentrations.[2][3] This document outlines a validated method using protein precipitation for sample preparation, followed by LC-MS/MS analysis, suitable for high-throughput screening.
Experimental Protocols
Sample Preparation (Protein Precipitation for Whole Blood)
Protein precipitation is a rapid and effective method for removing proteins from biological samples, which can interfere with LC-MS/MS analysis.[1][4] This protocol is optimized for whole blood but can be adapted for other matrices like plasma or serum.
Materials:
-
Whole blood samples
-
Internal Standard (IS) working solution (e.g., nordiazepam-D5, ketamine-D4)[1]
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 200 µL of whole blood into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add 600-800 µL of ice-cold acetonitrile to the tube. The ratio of sample to ACN is typically 1:3 or 1:4 (v/v).
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 80:20 Mobile Phase A:B) for analysis.[1][5]
Liquid Chromatography (LC) Parameters
The following parameters are a typical starting point and should be optimized for the specific instrument and target analytes.
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient Elution | Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions.[1] |
| Flow Rate | 0.3 - 0.5 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5 - 10 µL |
| Total Run Time | 15 - 20 minutes[1] |
Mass Spectrometry (MS) Parameters
Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[6]
| Parameter | Typical Condition |
| MS System | Triple Quadrupole Mass Spectrometer (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, at a flow rate and temperature optimized for the instrument (e.g., 1000 L/hr at 500 °C) |
| Collision Gas | Argon |
| MRM Transitions | Analyte-specific precursor-to-product ion transitions must be determined for each compound (see Table 2 for examples). |
Method Validation Protocol
A full method validation should be performed to ensure the reliability of the results, following guidelines from bodies like the German Society of Toxicological and Forensic Chemistry (GTFCh).[1][6]
Validation Parameters:
-
Selectivity: Analyze at least six different blank matrix samples to check for interferences at the retention times of the target analytes.[1]
-
Linearity and Range: Prepare calibration curves with at least five to seven concentration levels. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.[1][7]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20% of the nominal value).[8][9]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and precision (CV%) should not exceed 15%.[1][8]
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analytes. This is done by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a pure solvent.[9]
-
Recovery: Determine the efficiency of the extraction process by comparing the analyte peak area in a pre-extraction spiked sample to that of a post-extraction spiked sample.
Data Presentation
Table 1: Summary of Quantitative Performance for NPS Classes
This table summarizes typical performance characteristics of a validated LC-MS/MS method for different classes of Novel Psychoactive Substances.
| NPS Class | Matrix | Linearity Range (ng/mL) | Typical LOQ (ng/mL) | Reference(s) |
| Synthetic Cannabinoids | Whole Blood | 0.25 - 10 | 0.25 | [1][10][11] |
| Synthetic Opioids | Whole Blood | 0.25 - 25 | 0.25 | [1][10][11] |
| Synthetic Cathinones | Whole Blood | 0.25 - 25 | 0.25 | [1][10][11] |
| Various Stimulants | Urine | 1 - 1000 | 1.0 | [7] |
| Benzodiazepines | Blood | Not specified | 0.02 - 1.5 | [4][12] |
Table 2: Example MRM Transitions for Selected NPS
Note: Cone voltage (CV) and collision energy (CE) values are instrument-dependent and require optimization.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Fentanyl | 337.2 | 188.1 (Quantifier) | 105.1 (Qualifier) |
| Ketamine | 238.1 | 220.1 (Quantifier) | 179.1 (Qualifier) |
| Mephedrone | 178.1 | 160.1 (Quantifier) | 145.1 (Qualifier) |
| JWH-018 | 358.2 | 255.1 (Quantifier) | 155.1 (Qualifier) |
Visualizations
References
- 1. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 5. organomation.com [organomation.com]
- 6. forensicrti.org [forensicrti.org]
- 7. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Forensic Toxicology Sample Preparation
This document provides detailed application notes and experimental protocols for key sample preparation techniques used in forensic toxicology. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource for isolating target analytes from complex biological matrices prior to instrumental analysis. The techniques covered range from traditional methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to modern approaches such as QuEChERS and various microextraction methods.
Protein Precipitation (PPT)
Application Note
Principle: Protein Precipitation is a widely used technique to remove proteins from biological samples, such as plasma, blood, or serum, which can interfere with downstream analysis and damage analytical instrumentation.[1] The method involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, or a strong acid like trichloroacetic acid (TCA), to the sample.[1][2] This agent disrupts the hydration layer around the protein molecules, reducing their solubility and causing them to precipitate out of the solution.[2] The precipitated proteins are then separated from the supernatant, which contains the analytes of interest, by centrifugation.[3]
Applications: PPT is often the method of choice for its simplicity, speed, and low cost, making it suitable for high-throughput screening.[4] It is commonly used for the analysis of a broad range of drugs and metabolites in biological fluids.[1] While effective at removing the bulk of proteins, it may not remove other matrix components like phospholipids, which can cause ion suppression in mass spectrometry.[1]
Advantages:
-
Applicable to a wide range of analytes.
-
Requires minimal method development.
Disadvantages:
-
Less clean extract compared to SPE; may leave behind phospholipids and other interferences.[1]
-
Potential for analyte loss due to co-precipitation with proteins.
-
The addition of organic solvent dilutes the sample, which may reduce sensitivity for low-concentration analytes.
Quantitative Data Summary
| Technique | Matrix | Analyte(s) | Recovery (%) | Key Findings | Reference |
| Protein Precipitation | Biological Matrix | Opioids, Cocaine & Metabolites | Not specified | Method was successfully validated according to SWGTOX guidelines. Cost was significantly less than SPE. | [4] |
| Acetonitrile PPT | Human Whole Blood | Various | Not specified | Adding crashing solvent to the blood sample provides better homogeneity and more efficient protein precipitation. | [2] |
Experimental Protocol: Acetonitrile Precipitation for Blood Samples
This protocol is a general procedure for the removal of proteins from whole blood or plasma samples using acetonitrile.
Materials:
-
Whole blood/plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Solvent Addition: Add 300 µL of ice-cold acetonitrile to the sample. This creates a 3:1 solvent-to-sample ratio, which is common for efficient protein removal.[2]
-
Precipitation: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and facilitate protein precipitation.[4]
-
Incubation (Optional): For enhanced precipitation, incubate the mixture at -20°C for 10-20 minutes.
-
Centrifugation: Centrifuge the tube at 13,000-15,000 x g for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully pipette the supernatant, which contains the target analytes, and transfer it to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
-
Analysis: The collected extract can be directly injected into an LC-MS/MS system for analysis.
Workflow Diagram
References
Application Note: Solid-Phase Extraction of AB-CHMINACA Metabolites from Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been widely detected in forensic and clinical cases.[1][2] Due to its rapid and extensive metabolism in the body, the parent compound is often undetectable in urine samples.[3][4] Therefore, the reliable detection of its metabolites is crucial for confirming exposure. The primary metabolic pathways include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide.[5][6] This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient isolation and concentration of AB-CHMINACA metabolites from human urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This protocol utilizes a reversed-phase SPE methodology. After enzymatic hydrolysis to cleave glucuronide conjugates, the urine sample is loaded onto a conditioned SPE cartridge.[5][7] The non-polar stationary phase of the SPE sorbent retains the analytes of interest while polar interferences are washed away. The metabolites are then eluted with an organic solvent, evaporated, and reconstituted in a suitable solvent for instrumental analysis. This procedure effectively removes matrix interferences, thereby enhancing the sensitivity and accuracy of the subsequent analytical determination.[7]
Materials and Reagents
-
SPE Cartridges: Reversed-phase polymeric sorbent (e.g., Agilent Plexa PAX 60mg/3mL or equivalent)
-
Methanol (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Deionized Water
-
100 mM Acetate Buffer (pH 5.0)
-
β-glucuronidase (e.g., from E. coli)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Experimental Protocol
Sample Pre-treatment (Enzymatic Hydrolysis)
-
To 1.0 mL of urine in a centrifuge tube, add 1.0 mL of 100 mM acetate buffer (pH 5.0).[5]
-
Add 50 µL of β-glucuronidase solution.[5]
-
Vortex the sample for 30 seconds.
-
Incubate the sample at 65°C for 1-2 hours to deconjugate the metabolites.[5]
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitates.[5]
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[7]
-
Sample Loading: Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[7]
-
Washing:
-
Drying: Dry the cartridge under full vacuum or positive pressure for 10 minutes.[7]
-
Elution: Elute the analytes from the cartridge with 3 mL of ethyl acetate into a clean collection tube.[7]
Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[7]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.[7]
-
Vortex briefly and transfer to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of AB-CHMINACA metabolites in urine. Data has been compiled from various studies and may not be directly comparable due to differences in methodology and instrumentation.
| Metabolite | Concentration (ng/mL) | Matrix | Extraction Method | Analytical Method | Reference |
| 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) | 52.8 ± 3.44 | Urine | Modified QuEChERS | LC-MS/MS | [3] |
| N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3) | 41.3 ± 5.04 | Urine | Modified QuEChERS | LC-MS/MS | [3] |
| AB-CHMINACA M2 | 0.5–35.1 pg/mg | Hair | Not Specified | LC-MS/MS | [4] |
Visualizations
Caption: Solid-Phase Extraction Workflow for AB-CHMINACA Metabolites.
Caption: AB-CHMINACA acts as a potent agonist at CB1 and CB2 receptors.
References
- 1. AB-CHMINACA - Wikipedia [en.wikipedia.org]
- 2. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes: The Gold Standard in Forensic Quantification
In the landscape of forensic toxicology, the accuracy and reliability of quantitative analysis are paramount. Results from these analyses can have profound legal and personal consequences, demanding the highest level of scientific rigor. The use of stable isotope-labeled internal standards, particularly deuterated standards, in conjunction with mass spectrometry has become the undisputed gold standard for robust and reliable quantification.[1][2]
The power of deuterated standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated standard is a version of the target analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, heavier isotope.[1] This mass difference allows the mass spectrometer to distinguish between the native analyte and the standard. Because their physicochemical properties are nearly identical, they behave similarly during extraction, chromatography, and ionization.[1][3] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it acts as a perfect mimic for the analyte.[1][4] Any analyte loss during sample preparation or variations in instrument response are mirrored by the standard.[1][5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[1]
Key Considerations for Implementation
Effective use of deuterated standards requires careful consideration of several factors:
-
Isotopic Purity: The standard should be of high isotopic purity (ideally ≥98%) to prevent the presence of unlabeled analyte, which could lead to an overestimation of the analyte's concentration.[1]
-
Label Stability: Deuterium atoms must be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., avoiding -OH or -NH groups).[1]
-
Co-elution: The deuterated standard should ideally co-elute with the analyte for the most effective correction of matrix effects and ionization variability.[1] While their behavior is nearly identical, slight retention time shifts can sometimes occur.[6]
-
Mass Spectral Overlap: The chosen standard should have a mass spectrum with minimal interference or cross-contribution from the native analyte's fragmentation ions.[7] Using analogs with three or more deuterium atoms is often recommended to ensure a sufficient mass shift.[7]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Application Workflows in Forensic Casework
Deuterated standards are routinely applied in the analysis of various drug classes. The general workflow ensures that the internal standard is introduced early to account for variability throughout the entire process.
Caption: A typical workflow for forensic analysis using deuterated standards.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of common drugs of abuse using deuterated internal standards, as reported in forensic literature.
Table 1: Quantitative Parameters for Opioid Analysis
| Analyte | Deuterated Internal Standard | Matrix | LOQ (ng/mL) | Linearity (ng/mL) |
|---|---|---|---|---|
| Fentanyl | Fentanyl-d5 | Blood | 0.05 | 0.05 - 25 |
| Norfentanyl | Norfentanyl-d5 | Blood | 0.25 | 0.25 - 50 |
| Carfentanil | Carfentanil-d5 | Blood | 0.025 | 0.025 - 5 |
| Hydrocodone | Hydrocodone-d3 | Plasma | 25 | 25 - 500 |
| Oxymorphone | Oxymorphone-d3 | Blood/Urine | - | - |
| Tramadol | Tramadol-¹³C-d3 | Blood/Urine | - | - |
(Data compiled from multiple sources for illustrative purposes).[2][6][8]
Table 2: Quantitative Parameters for Cannabinoid Analysis
| Analyte | Deuterated Internal Standard | Matrix | LOQ (µg/L) | Linearity (µg/L) |
|---|---|---|---|---|
| Δ⁹-THC | THC-d3 | Whole Blood | 0.5 | 0.5 - 100 |
| 11-OH-THC | 11-OH-THC-d3 | Whole Blood | 0.5 | 0.5 - 50 |
| THC-COOH | THC-COOH-d9 | Whole Blood | 0.5 | 0.5 - 100 |
| Cannabidiol (CBD) | CBD-d3 | Whole Blood | 0.5 | 0.5 - 50 |
| Cannabinol (CBN) | CBN-d3 | Whole Blood | 0.5 | 0.5 - 50 |
(Data sourced from validated LC-MS/MS methods).[9][10]
Table 3: Quantitative Parameters for Benzodiazepine Analysis
| Analyte | Deuterated Internal Standard | Matrix | LOQ (µM) | Linearity (µM) |
|---|---|---|---|---|
| Alprazolam | Alprazolam-d5 | Urine | 0.002 - 0.01 | 0.1 - 8.0 |
| Oxazepam | Oxazepam-d5 | Urine | 0.002 - 0.01 | 0.5 - 40 |
| 7-Aminoclonazepam | 7-Aminoclonazepam-d4 | Urine | 0.002 - 0.01 | 0.1 - 8.0 |
| N-Desmethyldiazepam | N-Desmethyldiazepam-d5 | Urine | 0.002 - 0.01 | 0.5 - 40 |
(Data represents a range for different compounds in the class).[11][12]
Protocol 1: Analysis of Cannabinoids in Whole Blood by LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of Δ⁹-THC and its major metabolites in whole blood.
1. Materials and Reagents
-
Analytes: Δ⁹-THC, 11-OH-THC, THC-COOH
-
Internal Standards: THC-d3, 11-OH-THC-d3, THC-COOH-d9[9]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)
-
Whole Blood: Calibrators and controls prepared in certified blank whole blood.
2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of whole blood sample (calibrator, control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the mixed deuterated internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or vial for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
Caption: Workflow for cannabinoid extraction from whole blood.
3. LC-MS/MS Instrumental Conditions (Illustrative)
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), positive or negative mode depending on analyte.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and one for each internal standard.[13]
4. Quality Control
-
Analyze at least three levels of quality control samples (low, medium, high) with each batch.[10][14]
-
Acceptance criteria for controls should be within ±20% of the target concentration.[14][15]
-
A blank matrix sample should be run to check for interferences.
Protocol 2: Analysis of Benzodiazepines in Urine by LC-MS/MS
This protocol provides a general method for analyzing benzodiazepines and their metabolites in urine, which often requires a hydrolysis step to cleave glucuronide conjugates.
1. Materials and Reagents
-
Analytes: Alprazolam, Oxazepam, Lorazepam, etc.
-
Internal Standards: Alprazolam-d5, Oxazepam-d5, Lorazepam-d4, etc.[16]
-
Reagents: β-glucuronidase enzyme, Ammonium Acetate buffer (pH ~5.0)[16][17]
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade)
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange (MCX) cartridges or plates.[16]
2. Sample Preparation (Hydrolysis and SPE)
-
Pipette 200 µL of urine sample into an extraction tube or well of a 96-well plate.[16][17]
-
Add 200 µL of ammonium acetate buffer containing β-glucuronidase.[16][17]
-
Incubate the mixture at 50-60°C for 1-2 hours to hydrolyze the glucuronide conjugates.[11][16]
-
After incubation, quench the reaction by adding an acid (e.g., 200 µL of 4% H₃PO₄).[16][17]
-
SPE:
-
Condition the SPE cartridge with MeOH and then water/buffer. Note: Some modern SPE plates do not require conditioning.[16]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak acid (e.g., 0.02 N HCl) followed by a weak organic solvent (e.g., 20% MeOH) to remove interferences.[17]
-
Dry the cartridge under vacuum.
-
Elute the analytes with a basic organic solvent mixture (e.g., 60:40 ACN:MeOH with 5% ammonium hydroxide).[16][17]
-
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. texilajournal.com [texilajournal.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. dl.astm.org [dl.astm.org]
- 8. escholarship.org [escholarship.org]
- 9. Quantification of Cannabinoids and their Free and Glucuronide Metabolites in Whole Blood by Disposable Pipette Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. waters.com [waters.com]
- 17. waters.com [waters.com]
- 18. academic.oup.com [academic.oup.com]
Detecting AB-CHMINACA and its Metabolites in Human Hair: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been widely abused globally.[1][2] Detecting its use is a critical task in forensic toxicology and clinical settings. Human hair provides a valuable matrix for detecting past drug use due to its long detection window. This document provides detailed application notes and protocols for the detection and quantification of AB-CHMINACA and its metabolites in human hair samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The analysis of AB-CHMINACA and its metabolites in hair involves several key stages: sample decontamination, extraction of the analytes from the hair matrix, chromatographic separation, and detection by mass spectrometry. Methanol-based extraction is a common and effective method for isolating the parent drug and its metabolites.[1][2] LC-MS/MS provides the high sensitivity and selectivity required for the accurate quantification of these compounds at the picogram per milligram (pg/mg) level.[1][2][3][4]
Featured Analytes
The primary analytes of interest in hair analysis for AB-CHMINACA consumption are the parent drug and its major metabolites:
-
AB-CHMINACA: The parent compound.
-
AB-CHMINACA M2: A major metabolite, often found in higher concentrations than other metabolites in hair.[1][5]
-
AB-CHMINACA M4: Another significant metabolite detected in hair samples of users.[1][5]
Studies have shown that the concentration of the parent drug, AB-CHMINACA, is typically much higher than its metabolites in hair samples.[1]
Quantitative Data Summary
The following table summarizes the quantitative results from various studies on the detection of AB-CHMINACA and its metabolites in human hair.
| Analyte | Concentration Range (pg/mg) | Limit of Detection (LOD) (pg/mg) | Lower Limit of Quantification (LLOQ) (pg/mg) | Linearity Range (pg/mg) | Reference |
| AB-CHMINACA | 2.2 - 15,300 | 0.5 - 5 | 1 - 10 | 5 - 1000 or 10 - 1000 | [1][3][5][6] |
| AB-CHMINACA M2 | 0.5 - 35.1 | 0.5 - 10 | 2 - 50 | 5 - 1000 or 10 - 1000 | [1][5] |
| AB-CHMINACA M4 | Detected, concentration not always specified | 0.5 - 10 | 2 - 50 | 5 - 1000 or 10 - 1000 | [1][5] |
Note: The concentration ranges, LODs, LLOQs, and linearity can vary depending on the specific instrumentation and methodology used in each study.
Experimental Workflow
Caption: Workflow for AB-CHMINACA analysis in hair.
Detailed Experimental Protocols
Sample Preparation
-
Decontamination: To remove external contaminants, wash the hair samples. A typical procedure involves sequential washes with a solvent like dichloromethane followed by water.
-
Drying: Thoroughly dry the decontaminated hair samples at room temperature or in a gentle stream of nitrogen.
-
Pulverization: Weigh approximately 20 mg of the dried hair.[3] To increase the surface area for efficient extraction, pulverize the hair sample. Cryo-grinding is a highly effective method.[3]
Extraction
-
Methanol Extraction: Add a suitable volume of methanol to the pulverized hair sample. The use of an internal standard is recommended for accurate quantification.
-
Sonication: Sonicate the sample to facilitate the extraction of analytes from the hair matrix.[7]
-
Centrifugation: After extraction, centrifuge the sample to pellet the hair debris.
-
Supernatant Transfer: Carefully transfer the methanolic supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1][2]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (UPLC or HPLC) system coupled with a tandem mass spectrometer is required.[3]
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm), is suitable for separating AB-CHMINACA and its metabolites.[3]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous solution containing an additive like ammonium acetate and formic acid.[3]
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization in the positive ion mode (ESI+).[1][2]
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for AB-CHMINACA and its metabolites should be optimized.
-
Method Validation
A full method validation should be performed to ensure the reliability of the results.[1][2] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the matrix.[1][8]
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.[1][2]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[1][2][3][4]
-
Precision and Accuracy: The closeness of repeated measurements and the closeness of a measured value to the true value. Intra- and inter-assay precision and accuracy values should typically be below 15%.[1][2]
-
Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the target analytes.[3]
-
Extraction Recovery: The efficiency of the extraction process.[3]
Interpretation of Results
The detection of AB-CHMINACA and its metabolites in hair is a strong indicator of consumption.[7] The concentration levels can provide an estimation of the extent of use. It is important to note that external contamination can be a confounding factor, although the detection of metabolites is generally considered proof of consumption.[5][7] The ratio of the parent drug to its metabolites can also provide insights, with AB-CHMINACA typically being present at higher concentrations than its metabolites in hair.[1][8]
Signaling Pathway (Hypothetical)
While the direct signaling pathway within the hair follicle leading to drug deposition is complex and not fully elucidated, the following diagram illustrates the logical flow from consumption to detection in hair.
Caption: From consumption to detection in hair.
Conclusion
The described methodology provides a robust and sensitive approach for the determination of AB-CHMINACA and its metabolites in human hair. This information is crucial for forensic investigations, clinical toxicology, and research into the prevalence and patterns of synthetic cannabinoid abuse. Adherence to validated protocols and careful interpretation of results are essential for obtaining accurate and reliable findings.
References
- 1. Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers [scienceon.kisti.re.kr]
- 3. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review [mdpi.com]
- 6. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Resolution Mass Spectrometry in Novel Psychoactive Substance Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to forensic toxicology and clinical laboratories. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the comprehensive screening and identification of these emerging threats.[1][2][3] Its high mass accuracy and resolving power enable the confident identification of known and unknown NPS, often without the need for certified reference materials.[1] This document provides detailed application notes and protocols for the utilization of HRMS in NPS detection, aimed at researchers, scientists, and drug development professionals.
Core Principles of HRMS in NPS Detection
HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, provide highly accurate mass measurements, typically with errors of less than 5 ppm.[2] This precision allows for the determination of the elemental composition of an unknown compound, a critical step in identifying novel substances.[4] Furthermore, HRMS can be operated in data-independent acquisition (DIA) modes, allowing for the retrospective analysis of acquired data for newly identified NPS without the need for sample re-injection.[2][3] This is particularly advantageous given the rapid emergence of new NPS analogues.[3][5]
Experimental Workflow Overview
A typical workflow for the detection of NPS using HRMS involves several key stages: sample preparation, chromatographic separation, mass spectrometric analysis, and data processing. Each step is crucial for achieving reliable and sensitive detection.
Caption: General Experimental Workflow for NPS Detection by HRMS
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and limits of quantification (LOQ) for various classes of NPS achieved using different HRMS platforms. This data is compiled from multiple studies and is intended to provide a general overview of the expected sensitivity.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cannabinoids in Whole Blood
| Compound | HRMS Platform | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Various Synthetic Cannabinoids (23 compounds) | LC-QTOF-MS | 0.04 - 0.5 (median 0.07) | - | [6] |
| JWH-018 | LC-MS-MS | - | 0.1 | [7] |
| JWH-073 | LC-MS-MS | - | 0.1 | [7] |
| AM-2201 | LC-MS-MS | - | 0.1 | [7] |
| UR-144 | UHPLC-HRMS | - | - | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Opioids in Whole Blood
| Compound | HRMS Platform | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Various Synthetic Opioids (27 compounds) | LC-QTOF-MS | 0.03 - 0.29 (median 0.04) | - | [6] |
| Fentanyl Analogues | UHPLC-QTOF-HRMS | - | - | [9] |
| para-Fluorofentanyl | QTRAP | - | 0.1 | [7] |
| Brorphine | QTRAP | - | 0.1 | [10] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Other NPS Classes
| NPS Class | Matrix | HRMS Platform | LOD | LOQ | Reference |
| Synthetic Cathinones | Hair | LC-HRMS | pg/mg range | pg/mg range | [11] |
| Phenethylamines | Hair | LC-HRMS | pg/mg range | pg/mg range | [11] |
| Various NPS (130 compounds) | Whole Blood | SCIEX 5500+ System (QTRAP) | - | Down to 0.1 ng/mL for most | [7] |
| Various NPS | Oral Fluid | LC-QTOF-MS | - | At or below NSC-ADID recommendations | [12] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices
This protocol outlines common extraction methods for urine, blood, and hair samples.
A. Solid Phase Extraction (SPE) for Urine and Blood [4][13][14]
-
Sample Pre-treatment:
-
Urine: Centrifuge 5 mL of urine at 3000 rpm for 10 minutes. Use the supernatant. For some metabolites, enzymatic hydrolysis with β-glucuronidase may be necessary.[2]
-
Blood/Plasma/Serum: To 1 mL of sample, add 2 mL of a protein precipitation solvent (e.g., acetonitrile or methanol), vortex, and centrifuge at 10,000 rpm for 10 minutes. Use the supernatant.[7]
-
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (e.g., Oasis MCX) or a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of a weak organic solvent (e.g., 20% methanol in water).
-
-
Elution: Elute the analytes with 3 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol for basic drugs).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
B. Liquid-Liquid Extraction (LLE) for Blood [4]
-
To 1 mL of whole blood, add 50 µL of an internal standard solution and 1 mL of a basic buffer (e.g., pH 9.5 borate buffer).
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness and reconstitute the residue in 100 µL of the mobile phase.
C. Hair Analysis [11]
-
Decontamination: Wash hair strands (approx. 50 mg) sequentially with dichloromethane and methanol to remove external contamination.
-
Pulverization: Pulverize the dried hair using a ball mill.
-
Extraction: Add 1 mL of methanol to the pulverized hair, vortex, and sonicate for 2 hours.
-
Centrifugation and Evaporation: Centrifuge the sample and transfer the supernatant to a new tube. Evaporate to dryness and reconstitute in the mobile phase.
Protocol 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
This protocol provides a general gradient method suitable for the separation of a wide range of NPS.
-
Column: A reversed-phase C18 or biphenyl column (e.g., 100 x 2.1 mm, <2 µm particle size) is commonly used.[8]
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[12][15]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.[8]
-
Injection Volume: 5 - 10 µL.[8]
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
Protocol 3: High-Resolution Mass Spectrometry (QTOF/Orbitrap)
This protocol outlines typical acquisition parameters for HRMS analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for most NPS.[8]
-
Capillary Voltage: 3.0 - 4.5 kV.[8]
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas (Nitrogen) Temperature: 350 - 500°C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Acquisition Mode:
-
Mass Range: m/z 50 - 1000.
-
Collision Energy: A ramped collision energy (e.g., 10-40 eV) is often used in DIA to generate informative fragment ion spectra.
Data Processing and Identification Workflow
The accurate identification of NPS relies on a systematic data processing workflow.
Caption: Data Processing and Identification Workflow
The identification process typically involves:
-
Peak Detection and Feature Finding: Sophisticated algorithms are used to detect chromatographic peaks and extract their corresponding mass spectra.
-
Formula Generation: The accurate mass and isotopic pattern of the precursor ion are used to generate a list of possible elemental formulas.
-
Database Searching: The generated formulas and experimental MS/MS spectra are searched against spectral libraries and databases (e.g., HighResNPS, mzCloud) containing information on known NPS.[16][17]
-
Fragmentation Analysis: The experimental fragmentation pattern is compared with in-silico fragmented spectra or library spectra to confirm the chemical structure.
-
Retention Time: The chromatographic retention time provides an additional layer of confirmation.
Conclusion
High-resolution mass spectrometry is a powerful and versatile technique for the detection and identification of novel psychoactive substances. The protocols and data presented in these application notes provide a framework for laboratories to develop and implement robust analytical methods. The ability of HRMS to perform non-targeted screening and retrospective data analysis makes it an essential tool in the ongoing effort to combat the proliferation of NPS.[1][3] Continuous development of spectral libraries and data processing tools will further enhance the capabilities of HRMS in this critical area of forensic and clinical toxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 5. Designer Drugs: Monitoring Synthetic Cannabinoids [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. Hair analysis for New Psychoactive Substances (NPS): Still far from becoming the tool to study NPS spread in the community? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. unitedchem.com [unitedchem.com]
- 14. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances | MDPI [mdpi.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. How to perform spectrum-based LC-HR-MS screening for more than 1,000 NPS with HighResNPS consensus fragment ions | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Workflow for Identifying Unknown Cannabinoids in Forensic Laboratories: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a significant challenge to forensic laboratories. These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, while evading traditional drug screening methods. This document provides a detailed workflow and experimental protocols for the identification and quantification of unknown cannabinoids in seized materials and biological specimens.
Analytical Workflow Overview
The identification of unknown cannabinoids in a forensic setting typically follows a multi-step analytical approach. This workflow is designed to move from presumptive screening to confirmatory analysis, ensuring both efficiency and accuracy.
Sample Preparation Protocols
Proper sample preparation is critical for accurate and reproducible results. The choice of method depends on the sample matrix.
Protocol for Plant Material and Edibles
-
Homogenization: Grind a representative portion of the sample (e.g., 100 mg) into a fine powder to ensure homogeneity.[1]
-
Extraction:
-
Add 10 mL of a suitable organic solvent (e.g., methanol, acetone, or a mixture of polar and non-polar solvents) to the homogenized sample in a centrifuge tube.[2][3]
-
Sonicate the mixture for 15-20 minutes to facilitate the extraction of cannabinoids.[2]
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter prior to analysis.[2]
-
Protocol for Biological Fluids (Blood and Urine)
2.2.1. Liquid-Liquid Extraction (LLE) for Whole Blood
-
Sample Preparation: To 0.5 mL of whole blood, add 10 µL of an appropriate internal standard solution.[4]
-
Extraction:
-
Add 0.5 mL of deionized water and vortex.[4]
-
Add 2.5 mL of a hexane:ethyl acetate (80:20 v/v) mixture, cap, and vortex for 30 seconds.[4]
-
Centrifuge at 4500 rpm for 10 minutes.[4]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
2.2.2. Solid-Phase Extraction (SPE) for Urine
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard and 100 µL of ammonium hydroxide. Vortex and heat at 80°C for 90 minutes.[5]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol.[5]
-
Elution: Elute the cannabinoids with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent for analysis.
Analytical Techniques: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for the analysis of many cannabinoids.
Experimental Protocol:
-
Instrumentation: Agilent 7890 GC with a 5975C MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injector Temperature: 290°C.[2]
-
Oven Temperature Program: Initial temperature of 220°C held for 2 minutes, then ramped at 8°C/min to 300°C and held for 15 minutes.[2]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 40-450 m/z.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of cannabinoids in complex matrices due to its high sensitivity and selectivity.
Experimental Protocol:
-
Instrumentation: Shimadzu Nexera LC-30AD with an MS-8050 triple quadrupole mass spectrometer or equivalent.[6]
-
Column: SelectraCore C18 (100 x 2.1 mm, 2.7 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.
| Cannabinoid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Δ9-THC | 315.2 | 193.1 | 25 |
| CBD | 315.2 | 193.1 | 25 |
| CBN | 311.2 | 223.1 | 28 |
| THCA-A | 359.2 | 341.2 | 15 |
| CBDA | 359.2 | 341.2 | 15 |
| JWH-018 | 342.2 | 155.1 | 20 |
| UR-144 | 296.2 | 155.1 | 18 |
Table 1: Example MRM transitions for common cannabinoids.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used for the preliminary screening of seized materials. It provides information about the functional groups present in a sample.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[7][8]
-
Sample Preparation: A small amount of the powdered sample or a dried extract is placed directly on the ATR crystal.[7][9]
-
Data Collection: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[10]
-
Analysis: The resulting spectrum is compared to a library of known cannabinoid spectra for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation of novel or unknown cannabinoids, especially when reference standards are unavailable.[11]
Standard Operating Procedure:
-
Sample Preparation: Dissolve a purified extract of the unknown cannabinoid in a deuterated solvent (e.g., CDCl₃ or CD₃OD).[11]
-
Data Acquisition: Acquire a suite of NMR experiments, including:
-
Structure Elucidation: Analyze the combined NMR data to determine the complete chemical structure of the unknown compound.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of cannabinoids in biological fluids using LC-MS/MS.
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Δ9-THC | Whole Blood | 0.1 | 0.1 - 300 | >85 | [12] |
| 11-OH-THC | Whole Blood | 0.5 | 0.5 - 300 | >80 | [12] |
| THC-COOH | Whole Blood | 5.0 | 5.0 - 300 | >75 | [12] |
| CBD | Whole Blood | 0.3 | 0.3 - 300 | >85 | [12] |
| CBN | Whole Blood | 0.1 | 0.1 - 300 | >85 | [12] |
| Synthetic Cannabinoids | Whole Blood | 0.25 | 0.25 - 10 | Varies | [7] |
| THC Metabolites | Urine | 0.025 - 0.5 | N/A (Qualitative) | 43 - 97 | [13] |
Table 2: Summary of quantitative data for cannabinoid analysis.
Cannabinoid Signaling Pathway
Cannabinoids exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Upon binding of a cannabinoid agonist, the CB1/CB2 receptor activates the inhibitory G-protein (Gαi/o).[6] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA). The activated G-protein also modulates ion channels, leading to a decrease in calcium influx and an increase in potassium efflux, which ultimately dampens neuronal activity.[6] Additionally, G-protein activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression related to cell growth and proliferation.
Conclusion
The identification of unknown cannabinoids in forensic laboratories requires a systematic and multi-faceted analytical approach. The combination of rapid screening techniques like FTIR with highly specific and sensitive confirmatory methods such as GC-MS and LC-MS/MS provides a robust workflow. For novel compounds, NMR spectroscopy is indispensable for definitive structure elucidation. The protocols and data presented in these application notes serve as a comprehensive guide for forensic scientists, researchers, and drug development professionals in the ongoing effort to identify and characterize emerging cannabinoid compounds.
References
- 1. dea.gov [dea.gov]
- 2. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. fimek.edu.rs [fimek.edu.rs]
- 6. unitedchem.com [unitedchem.com]
- 7. Identification and determination of synthetic cannabinoids in herbal products by dry film attenuated total reflectance-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. ATR-FTIR spectroscopy and LDA: a rapid, non-destructive and cost effective strategy to trace the geographical origin of Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Synthetic Cannabinoid LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of synthetic cannabinoids?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility of results for synthetic cannabinoids.[1][3] Common sources of matrix effects in biological samples like blood, urine, and oral fluid include proteins, phospholipids, salts, and endogenous metabolites.[1]
Q2: What are the primary strategies to mitigate matrix effects?
A2: The main strategies to minimize matrix effects in synthetic cannabinoid analysis can be categorized as follows:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are employed to remove interfering matrix components before analysis.[1][4]
-
Optimized Chromatographic Separation: Modifying the Liquid Chromatography (LC) method to separate the target synthetic cannabinoids from matrix interferences is crucial.[1][4] This can involve adjusting the mobile phase composition, gradient, and flow rate.[3]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically similar to the analyte is highly recommended to compensate for matrix effects.[1][4][5] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for more accurate correction.[1][5]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of the study samples helps to account for matrix-induced changes in ionization efficiency.[1][3][6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization.[1][4][7]
Q3: How do I choose an appropriate internal standard for synthetic cannabinoid analysis?
A3: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the target synthetic cannabinoid.[1][5] These standards are considered the gold standard for mass spectrometry-based methods as they co-elute with the analyte and exhibit similar ionization and fragmentation patterns, providing the most accurate correction for matrix effects and procedural losses.[5] If a specific SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior may be used, but this approach is generally less effective.[1]
Q4: What are phospholipids and how do they contribute to matrix effects?
A4: Phospholipids are major components of cell membranes and are abundant in biological matrices like blood and plasma.[8][9] In LC-MS/MS analysis, particularly with electrospray ionization (ESI), phospholipids can co-elute with synthetic cannabinoids and cause significant ion suppression.[10] Their presence can lead to a decreased analytical signal for the target compounds.[10] Specific sample preparation techniques are designed to remove phospholipids prior to analysis.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of synthetic cannabinoids.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Causes | Solutions |
| Matrix components interfering with chromatography. | Optimize the chromatographic gradient, consider a different analytical column, or improve the sample cleanup procedure to remove more interferences.[1] |
| Mismatched sample solvent and mobile phase. | Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[4] |
| Column contamination or degradation. | Use a guard column to protect the analytical column. If the column is old or heavily used, it may need to be replaced.[4] Backflushing the column (if permitted by the manufacturer) can also help.[4] |
| Interaction with metal components. | For certain compounds, especially those with phosphate groups, interactions with stainless steel in the LC system can cause peak tailing and recovery loss. Using a biocompatible LC system or PEEK-lined columns can mitigate this.[8] |
Problem: Shifting Retention Times
| Possible Causes | Solutions |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily, ensure accurate measurements of all components, and properly degas the mobile phase.[4] |
| Pump malfunction. | Check the LC pump for leaks and ensure the check valves are functioning correctly to maintain a stable and accurate flow rate.[4] |
| Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.[4] |
| Changes in column temperature. | Use a column oven to maintain a consistent and stable temperature throughout the analysis.[4] |
Problem: Low Signal Intensity or No Peak
| Possible Causes | Solutions |
| Ion suppression due to matrix effects. | Implement more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[4][11] Optimize the chromatographic separation to resolve the analyte from co-eluting matrix components.[1] The use of a stable isotope-labeled internal standard is crucial for accurate quantification in the presence of ion suppression.[4] |
| Sample degradation. | Ensure proper storage of samples and standards (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles.[4] |
| Contaminated ion source. | Clean the ion source of the mass spectrometer according to the manufacturer's instructions to remove accumulated contaminants.[4] |
| Sample adsorption. | Use deactivated vials and liners to prevent the adsorption of synthetic cannabinoids onto the surfaces.[4] |
Quantitative Data Summary
The following tables summarize data from various studies on the effectiveness of different sample preparation methods in mitigating matrix effects for synthetic cannabinoid analysis.
Table 1: Comparison of Sample Preparation Techniques for THC and Synthetic Cannabinoids in Blood
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Higher | Lower |
| Matrix Effects | Reduced | Present |
| Cost-Effectiveness | More cost-effective | Less cost-effective |
| Recommendation | Preferred method for blood analysis due to increased analyte recovery and reduced matrix effects.[12] | Acceptable for forensic toxicology analysis.[12] |
Table 2: Mean Extraction Efficiencies and Ion Suppression in Various Matrices
| Analyte/Matrix | Extraction Efficiency (%) | Ion Suppression (%) |
| Cannabinoids in Oral Fluid (SPE) | 26.0–98.8%[13] | Not exceeding criteria[13] |
| Cannabinoids in Whole Blood (Phospholipid Removal Filtration) | 90-101%[10] | 0-17%[10] |
| Synthetic Cannabinoids in Urine, Plasma, Gummy Bears (SPE) | >80% (most compounds)[14] | Urine: 8%, Plasma: 18.9%, Gummy Bears: 6.6%[14] |
| Synthetic Cannabinoids in Rat Urine (SPE) | 69.90% to 118.39%[15] | Not specified |
Experimental Protocols & Workflows
Generalized Solid-Phase Extraction (SPE) Protocol for Synthetic Cannabinoids in Urine
This protocol provides a general guideline for SPE. Specific conditions may need to be optimized for different compounds and matrices.[4]
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 50 µL of β-glucuronidase enzyme.[4] Incubate at 55°C for 2 hours to hydrolyze any glucuronide metabolites.[4]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[4]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water to remove polar interferences.[4]
-
Elution: Elute the synthetic cannabinoids with 1 mL of methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4] Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[4]
Caption: Generalized workflow for Solid-Phase Extraction (SPE) of synthetic cannabinoids from urine.
Troubleshooting Logic for Low Signal Intensity
This diagram outlines a logical approach to troubleshooting low signal intensity in your LC-MS/MS analysis.
Caption: Decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips on the analysis of pesticides and mycotoxins in cannabis products: Matrix matters! (Part I) [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Evaluation of oxidized phospholipids analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. benchchem.com [benchchem.com]
- 12. open.bu.edu [open.bu.edu]
- 13. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annexpublishers.com [annexpublishers.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Analysis of AB-CHMINACA Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the ionization efficiency of AB-CHMINACA metabolites during mass spectrometric analysis. Our goal is to facilitate accurate and sensitive detection of these compounds by addressing common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of AB-CHMINACA and their typical ionization behavior in electrospray ionization (ESI) mass spectrometry?
A1: AB-CHMINACA undergoes extensive phase I and phase II metabolism. The major metabolites result from hydroxylation and carboxylation.[1][2] In positive mode ESI, these metabolites readily form protonated molecules ([M+H]^+).[3] Key metabolites to target include:
-
Mono-hydroxylated metabolites: These are often the most abundant metabolites found in urine samples.[1]
-
Carboxylated metabolites: These are also significant metabolites produced by amidase enzymes.[1]
-
Di-hydroxylated metabolites: These are formed, but typically at lower concentrations than mono-hydroxylated metabolites.[1]
-
Glucuronidated metabolites: Phase II metabolism can result in the formation of glucuronide conjugates.[1]
To enhance the signal of the ([M+H]^+) ion, it is crucial to optimize the mobile phase with additives like formic acid to promote protonation.[3][4]
Q2: What are the most common challenges encountered when analyzing AB-CHMINACA metabolites by LC-MS/MS?
A2: The most common challenges include:
-
Poor Ionization Efficiency: The inherent chemical properties of the metabolites can lead to weak signals.
-
Ion Suppression: The sample matrix can significantly suppress the ionization of the target analytes, leading to reduced sensitivity and inaccurate quantification.[5][6][7]
-
Co-elution of Isomers: AB-CHMINACA has several positional isomers and stereoisomers, and its metabolites can also have isomeric forms, which can be difficult to separate chromatographically.
-
Low Concentrations in Biological Samples: Metabolite concentrations in authentic samples can be very low, requiring highly sensitive analytical methods.[8]
Q3: How can I improve the ionization efficiency of AB-CHMINACA metabolites?
A3: Several strategies can be employed to improve ionization efficiency:
-
Mobile Phase Optimization: The choice of mobile phase additives is critical. Acidic modifiers like formic acid, acetic acid, or ammonium formate can significantly enhance protonation in positive ion mode.[4][9][10]
-
ESI Source Parameter Optimization: Fine-tuning parameters such as capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure can have a substantial impact on signal intensity.[11][12][13]
-
Sample Preparation: A robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove matrix components that cause ion suppression.[14]
-
Use of High-Purity Solvents and Additives: Ensure that all solvents and additives are of high purity (LC-MS grade) to minimize background noise and potential contaminants that can interfere with ionization.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Ionization | 1. Suboptimal mobile phase pH for protonation.2. Inefficient desolvation in the ESI source.3. Analyte degradation. | 1. Add 0.1% formic acid or acetic acid to the mobile phase to lower the pH and promote the formation of ([M+H]^+) ions.[3][4]2. Optimize the desolvation gas temperature and flow rate. Higher temperatures and flows can improve solvent evaporation.[12][13]3. Ensure proper sample storage and handle samples on ice to minimize degradation. |
| High Background Noise / Matrix Effects | 1. Contamination from the sample matrix (e.g., salts, phospholipids).2. Insufficient sample cleanup.3. Contaminated LC-MS system. | 1. Implement a more effective sample preparation technique like SPE to remove interfering matrix components.[14]2. Dilute the sample extract to reduce the concentration of matrix components.[5]3. Flush the LC-MS system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove contaminants. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Secondary interactions between the analyte and the stationary phase.3. Incompatible injection solvent. | 1. Reduce the injection volume or dilute the sample.2. Use a mobile phase additive like ammonium formate to mask active sites on the stationary phase.[15]3. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Column degradation. | 1. Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Replace the analytical column if performance deteriorates. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is designed to extract AB-CHMINACA metabolites from urine while minimizing matrix effects.
-
Sample Pre-treatment: To 1 mL of urine, add 20 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to hydrolyze glucuronidated metabolites.[16]
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of a 90:10 mixture of dichloromethane and isopropanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical starting parameters for the analysis of AB-CHMINACA metabolites. Optimization will be required for your specific instrumentation.
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient | Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Metabolic Pathway of AB-CHMINACA
Caption: Phase I and Phase II metabolic pathways of AB-CHMINACA.
Troubleshooting Workflow for Low Signal Intensity
References
- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. ojp.gov [ojp.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. covachem.com [covachem.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
Technical Support Center: Stability and Analysis of AB-CHMINACA M4-d4
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage stability of AB-CHMINACA M4-d4. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability of AB-CHMINACA M4-d4?
For optimal long-term stability, AB-CHMINACA M4-d4 as a neat solid should be stored at -20°C.[1][2] Under these conditions, the analytical reference material is stable for at least two to three years.[1][2] For AB-CHMINACA and its metabolites in biological matrices such as whole blood and urine, frozen storage at -20°C or, preferably, -80°C is strongly recommended to ensure stability and prevent degradation.[3][4][5][6]
Q2: How stable is AB-CHMINACA M4-d4 in biological samples at different temperatures?
Synthetic cannabinoids, including AB-CHMINACA, are significantly more stable in biological matrices when stored frozen. In whole blood, degradation can occur at ambient (22°C) and refrigerated (4°C) temperatures, while frozen conditions preserve the compounds for extended periods.[3][4][5] Studies have shown that many synthetic cannabinoid metabolites are stable in blood and urine for up to 168 days when stored at -30°C.[6] AB-CHMINACA, in particular, has been noted as one of the more stable synthetic cannabinoids across various storage conditions.[7]
Q3: What are the common degradation products of AB-CHMINACA?
The metabolism of AB-CHMINACA involves several biotransformations. Common metabolites include mono-hydroxylated and di-hydroxylated forms, as well as carboxylated metabolites. The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is heavily involved in its metabolism.[8] In analytical studies, a potential degradant of AB-CHMINACA has been observed under refrigerator and room temperature conditions.[7]
Q4: Can I use AB-CHMINACA M4-d4 as an internal standard for quantifying other synthetic cannabinoids?
AB-CHMINACA M4-d4 is specifically intended for use as an internal standard for the quantification of AB-CHMINACA and its corresponding metabolite M4.[1][2] Using it to quantify other structurally different synthetic cannabinoids is not advisable due to potential differences in ionization efficiency, chromatographic retention, and fragmentation patterns, which could lead to inaccurate quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of AB-CHMINACA M4-d4.
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
-
Possible Cause: Matrix effects, such as ion suppression or enhancement, are common in the analysis of biological samples.[5][7]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ effective extraction techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or supported liquid extraction (SLE) to remove interfering matrix components.[9][10]
-
Dilution: If possible, dilute the sample extract to minimize the concentration of matrix components that cause ion suppression.
-
Chromatographic Separation: Adjust the chromatographic gradient to better separate the analyte from co-eluting matrix interferences.
-
Internal Standard: Ensure the internal standard (AB-CHMINACA M4-d4) is added early in the sample preparation process to compensate for matrix effects and extraction variability.
-
Issue 2: High Background Noise in Mass Spectrometry Data
-
Possible Cause: Contamination in the LC-MS/MS system, solvents, or reagents.
-
Troubleshooting Steps:
-
Solvent Check: Use high-purity, LC-MS grade solvents and additives. Dedicate specific solvent bottles for your LC-MS system to prevent cross-contamination.[11]
-
System Cleaning: Regularly clean the ion source, sample loop, and injection port to remove accumulated contaminants.[11]
-
Blank Injections: Run solvent blanks to identify the source of the contamination. If the noise persists, the issue may be within the MS source or ion optics.[11]
-
Issue 3: Inconsistent Quantitative Results
-
Possible Cause: Analyte degradation due to improper sample handling and storage.
-
Troubleshooting Steps:
-
Storage Conditions: Always store biological samples suspected of containing synthetic cannabinoids under frozen conditions (-20°C or lower) until analysis.[3][4][5]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as some studies have shown this can affect the stability of certain synthetic cannabinoids.[12]
-
Autosampler Stability: Verify the stability of the processed samples in the autosampler. Some compounds may degrade if left at room temperature for extended periods. Most synthetic cannabinoids are stable in the autosampler for 72 hours.[7]
-
Data Presentation
Table 1: Summary of Long-Term Storage Stability for AB-CHMINACA and its Metabolites in Biological Matrices
| Matrix | Storage Temperature | Duration | Stability |
| Whole Blood | -20°C | 12 weeks | Stable[3][4][5] |
| Whole Blood | 4°C (Refrigerated) | 12 weeks | Potential for degradation[3][4] |
| Whole Blood | 22°C (Ambient) | 12 weeks | Significant degradation for some synthetic cannabinoids[3][4] |
| Whole Blood | -30°C | 168 days | Stable[6] |
| Urine | -30°C | 168 days | Stable[6] |
| Urine | 4°C, 22°C, 37°C | Not specified | More stable than in blood at these temperatures[6] |
| Neat Solid | -20°C | ≥ 2-3 years | Stable[1][2] |
Experimental Protocols
Protocol: Assessment of Long-Term Stability of AB-CHMINACA M4-d4 in Whole Blood
This protocol outlines a general procedure for evaluating the long-term stability of AB-CHMINACA M4-d4 in fortified whole blood samples.
-
Preparation of Spiked Samples:
-
Obtain drug-free human whole blood.
-
Prepare a stock solution of AB-CHMINACA M4-d4 in a suitable organic solvent (e.g., methanol).
-
Spike the whole blood with the stock solution to achieve desired concentrations (e.g., low and high quality control levels).
-
Aliquot the spiked blood into appropriately labeled cryovials for each time point and storage condition.
-
-
Storage Conditions:
-
Store aliquots at three different temperatures: -20°C (frozen), 4°C (refrigerated), and 22°C (room temperature).
-
Establish a baseline (T=0) by analyzing a set of samples immediately after spiking.
-
-
Sample Analysis over Time:
-
At predetermined time points (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks), retrieve samples from each storage condition.
-
Allow frozen samples to thaw at room temperature.
-
-
Sample Extraction (Supported Liquid Extraction - SLE):
-
To 1 mL of the blood sample, add the internal standard.
-
Vortex mix and load the sample onto an SLE cartridge.
-
Allow the sample to absorb for 5-10 minutes.
-
Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[11]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a validated LC-MS/MS system.
-
Use multiple reaction monitoring (MRM) to detect and quantify the parent compound and any potential degradation products.
-
-
Data Evaluation:
-
Calculate the concentration of AB-CHMINACA M4-d4 at each time point.
-
Compare the results to the baseline (T=0) concentration to determine the percentage of degradation.
-
Consider the analyte stable if the mean concentration is within ±15-20% of the baseline concentration.
-
Visualizations
Caption: A logical workflow for diagnosing the source of poor signal intensity.
Caption: Agonism of CB1 receptors by synthetic cannabinoids like AB-CHMINACA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shareok.org [shareok.org]
- 5. academic.oup.com [academic.oup.com]
- 6. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 7. ojp.gov [ojp.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. open.bu.edu [open.bu.edu]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Chromatographic Peak Shape for Synthetic Cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic peak shape issues encountered during the analysis of synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic peak shape problems observed in synthetic cannabinoid analysis?
A1: The most prevalent peak shape issues are peak tailing, peak fronting, and split peaks.[1] These issues can compromise the accuracy and precision of quantification and reduce the resolution between closely eluting compounds.[2]
Q2: Why is my peak tailing?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is often caused by several factors.[3][4] Common causes include secondary interactions between basic analytes and acidic silanol groups on the column's stationary phase, a blocked column frit, the presence of a void in the column, or an inappropriate mobile phase pH.[5] Column overload, where too much sample is injected, can also lead to tailing.
Q3: What causes peak fronting?
A3: Peak fronting, characterized by a broader front half of the peak, is less common than tailing.[2] It can be a result of low column temperature, using an inappropriate sample solvent, sample injection overload, or a collapsed column bed.[6]
Q4: Why are my peaks splitting?
A4: Split peaks can arise from contamination of the guard or analytical column, a partially blocked inlet frit, or a void at the head of the column.[7][8] In some instances, it can be caused by the co-elution of two different compounds or the sample solvent being too strong, causing the analyte to travel through the column in two different states.[7]
Q5: How does sample preparation affect peak shape?
A5: Improper sample preparation can significantly impact peak shape. Poorly dissolved samples can lead to peak fronting.[3] Complex matrices, if not adequately cleaned up, can introduce contaminants that accumulate on the column, causing peak distortion and broadening.[9] Inadequate filtration of the sample extract can lead to particulate matter clogging the column frit, resulting in split or distorted peaks.[10]
Troubleshooting Guides
Peak Tailing
Peak tailing is a common issue in the analysis of synthetic cannabinoids, many of which are basic compounds prone to interacting with residual silanols on silica-based columns.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions | Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).[11][12] Add a competitive base like triethylamine to the mobile phase to mask residual silanol groups. |
| Column Overload | Reduce the injection volume or dilute the sample.[5] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For basic synthetic cannabinoids, a slightly acidic mobile phase can improve peak shape. |
| Column Contamination/Void | Replace the guard column. If the problem persists, try backflushing the analytical column or replacing it if it's old.[2] |
| Dead Volume | Check all tubing connections for proper fitting to minimize dead volume.[5][13] |
Peak Fronting
Peak fronting is often indicative of sample-related issues or a catastrophic column failure.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Potential Causes and Solutions for Peak Fronting
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[6] |
| Sample Overload | Reduce the injection volume or the concentration of the sample.[6] |
| Column Collapse | This is often due to operating the column outside its recommended pH and temperature ranges.[2] The column will need to be replaced. |
| Low Column Temperature | Increase the column temperature to improve analyte solubility and mass transfer kinetics. |
Split Peaks
Split peaks suggest a problem with the flow path at the beginning of the separation process.
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for split peaks.
Potential Causes and Solutions for Split Peaks
| Potential Cause | Recommended Solution |
| Contaminated Guard/Analytical Column | Replace the guard column.[14] If the issue persists, the inlet of the analytical column may be contaminated, and it may need to be replaced. |
| Partially Blocked Inlet Frit | Backflush the column. If this does not resolve the issue, the frit may need to be replaced.[2][8] |
| Column Void | A void at the head of the column can cause the sample to be introduced unevenly.[14] The column should be replaced. |
| Injection Solvent Effects | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak splitting.[7] Dissolve the sample in the mobile phase. |
| Co-eluting Compounds | If only one peak is splitting, it might be two unresolved compounds.[14] Method development, such as changing the mobile phase composition or gradient, may be necessary to separate them. |
Experimental Protocols
Representative HPLC-UV Method for Synthetic Cannabinoid Screening
This protocol is a general guideline and may require optimization for specific synthetic cannabinoids.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 2.1 mm, 2.7 µm).[15]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.[16]
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might start at 70% B, increasing to 95% B over 15 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.[15]
-
Column Temperature: 40 °C.[17]
-
Injection Volume: 5 µL.
-
Detection: UV detection at 220 nm and 280 nm.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
-
SPE Cartridge: A mixed-mode or polymeric reversed-phase sorbent is often effective.
-
Conditioning: Condition the cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load 1 mL of the urine sample (pre-treated with a buffer to adjust pH).
-
Washing: Wash the cartridge with 2 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interferences.
-
Elution: Elute the synthetic cannabinoids with 2 mL of methanol or an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.[17][18]
Data Presentation
Table 1: Common Chromatographic Columns and Mobile Phases for Synthetic Cannabinoid Analysis
| Column Chemistry | Typical Dimensions | Mobile Phase A | Mobile Phase B | Common Application |
| C18 | 100-150 mm x 2.1 mm, 1.7-3.5 µm | 0.1% Formic Acid in Water | Acetonitrile or Methanol | General screening and quantification.[11][16][19] |
| Phenyl-Hexyl | 100 mm x 2.1 mm, 2.6 µm | 0.1% Formic Acid in Water | Acetonitrile | Alternative selectivity for structurally similar compounds.[11] |
| RP-Amide | 100 mm x 2.1 mm, 2.7 µm | 0.02% Formic Acid in Water | Acetonitrile | Good separation for a broad range of cannabinoids.[15] |
Table 2: Influence of Mobile Phase Modifier on Peak Shape
| Mobile Phase Modifier | Concentration | Effect on Peak Shape |
| Formic Acid | 0.02 - 0.1% | Improves peak shape for basic synthetic cannabinoids by suppressing silanol interactions and promoting a single ionic form of the analyte.[15][20] |
| Ammonium Formate | 1 - 5 mM | Can be used with formic acid to buffer the mobile phase and further improve peak symmetry.[20] |
| Triethylamine (TEA) | 0.1% | Acts as a silanol blocker, reducing peak tailing for basic compounds. |
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chemtech-us.com [chemtech-us.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. bio-works.com [bio-works.com]
- 15. Potency Analysis of Semi-Synthetic Cannabinoids in Vaping Oils Using Liquid Chromatography Diode Array Detector with Electrospray Ionization Time-of-Flight Mass Spectrometry for Confirmation of Analyte Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cannabissciencetech.com [cannabissciencetech.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing MS/MS Parameters for Deuterated Internal Standards
Welcome to the technical support center for optimizing tandem mass spectrometry (MS/MS) parameters for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during quantitative LC-MS/MS method development.
Frequently Asked Questions (FAQs)
Q1: What are the first steps in optimizing MS/MS parameters for a new analyte and its deuterated internal standard (IS)?
A1: The initial optimization is typically performed by direct infusion of individual standard solutions of the analyte and the deuterated IS into the mass spectrometer.[1] The primary goal is to determine the optimal precursor-to-product ion transitions (MRM transitions) and to fine-tune instrument settings like declustering potential (DP) and collision energy (CE) for maximum signal intensity.[1][2]
Q2: How do I select the best precursor and product ions?
A2: First, determine the most intense and stable precursor ion, which is often the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Then, fragment this precursor ion to identify the most intense and stable product ions.[3] It is standard practice to select at least two product ions: one for quantification (quantifier) and another for confirmation (qualifier).[3][4] Avoid selecting low-mass fragment ions or common losses like water or ammonia, as they can be less specific.[3]
Q3: Why is it important to optimize Collision Energy (CE) and Declustering Potential (DP)?
A3: Optimizing the Declustering Potential (DP) is crucial for maximizing the signal of the precursor ion while preventing it from fragmenting before it enters the collision cell.[2] Collision Energy (CE) is the potential that accelerates precursor ions into the collision cell, causing them to fragment upon collision with a gas.[2] Optimizing the CE is critical for maximizing the signal of the specific product ion you are monitoring.[2]
Q4: Should the optimal CE and DP values be the same for the analyte and its deuterated internal standard?
A4: Ideally, yes. Stable isotope-labeled internal standards are expected to have nearly identical chemical and physical properties to the analyte.[5] Therefore, their fragmentation behavior should be very similar, leading to similar optimal CE and DP values.[2] If the optimal CE values are significantly different, it may indicate that the deuterium labeling has affected the fragmentation pathway, which warrants further investigation.[2]
Q5: What is a "dwell time" and how does it affect my results?
A5: Dwell time is the time the mass spectrometer spends acquiring data for a specific MRM transition during each cycle.[6][7] Insufficient dwell time can lead to poor ion statistics and imprecise quantification, while excessive dwell time can reduce the number of data points across a chromatographic peak, affecting peak integration accuracy.[4] The goal is to have 12 to 20 data points across each peak for accurate quantification.[7]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the problem?
Answer: This can stem from several factors, including a lack of co-elution, impurities in the standard, isotopic exchange, or differential matrix effects.[8]
| Potential Cause | Troubleshooting Steps |
| Lack of Co-elution | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[8] This can lead to differential matrix effects.[8] Solution: Overlay the chromatograms to confirm co-elution. If separation is observed, adjust the chromatographic method (e.g., gradient, mobile phase) to achieve co-elution.[8][9] |
| Isotopic or Chemical Impurity | The deuterated standard may contain the unlabeled analyte as an impurity, leading to a positive bias.[10] Solution: Always request a certificate of analysis from your supplier specifying isotopic and chemical purity (ideally ≥98%).[8][11] You can also analyze the IS solution alone to check for the presence of the unlabeled analyte.[9] |
| Isotopic Exchange (H/D Exchange) | Deuterium atoms on the IS can be replaced by protons from the solvent or matrix, especially if they are on labile positions like -OH, -NH, or -SH groups.[1][10] This compromises the analysis. Solution: Select standards with deuterium labels on stable positions (e.g., carbon backbone).[10] Test for stability by incubating the IS in a blank matrix and monitoring for any increase in the unlabeled analyte signal.[8][12] |
| Differential Matrix Effects | Even with a co-eluting IS, the analyte and IS may experience different levels of ion suppression or enhancement.[9] Solution: Perform a matrix effect evaluation experiment to compare the instrument response in neat solution versus a post-extraction spiked blank matrix.[9] |
Issue 2: High Variability in Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the IS signal can be caused by inconsistent sample preparation, instrument instability, or degradation of the standard.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Errors in pipetting the internal standard or inconsistent extraction recovery can lead to variable signals. Solution: Ensure precise and consistent addition of the IS to all samples, calibrators, and quality controls early in the sample preparation process.[13] Optimize the extraction procedure for consistent recovery.[12] |
| Instrument Instability | Fluctuations in the ion source or mass analyzer can cause signal drift.[14] Solution: Perform instrument tuning and calibration regularly.[12] Monitor system suitability samples throughout the analytical run to detect any drift. |
| Internal Standard Degradation | The deuterated standard may be degrading in the stock solution or during sample processing. Solution: Check the storage conditions of your stock solution and prepare fresh solutions if necessary.[12][13] Evaluate the stability of the IS under your experimental conditions. |
Experimental Protocols
Protocol 1: Systematic Optimization of MS/MS Parameters by Direct Infusion
This protocol outlines the steps for optimizing the declustering potential (DP) and collision energy (CE) for an analyte and its deuterated internal standard.
1. Preparation of Solutions:
-
Prepare individual stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[2]
-
From these stocks, prepare separate working solutions for infusion at 100-1000 ng/mL in a solvent that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
2. Precursor Ion Selection (Q1 Scan):
-
Infuse the analyte working solution into the mass spectrometer.
-
Perform a full scan in Q1 to identify the most abundant precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
3. Product Ion Selection (Product Ion Scan):
-
Set the scan type to "Product Ion Scan."
-
Set the Q1 quadrupole to transmit only the precursor ion m/z identified in the previous step.[2]
-
Scan the Q3 quadrupole over a relevant mass range to detect the fragment ions.[2]
-
Select two or three of the most intense and stable product ions to create your MRM transitions (one quantifier, one qualifier).[2]
4. Declustering Potential (DP) Optimization:
-
Set up an MRM method using the precursor ion and one of the selected product ions.
-
Create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V) while monitoring the MRM transition intensity.[2]
-
The optimal DP is the voltage that produces the maximum signal intensity for the precursor ion.[2]
5. Collision Energy (CE) Optimization:
-
Using the optimized DP, create an experiment to optimize the CE for each MRM transition.
-
Ramp the CE value across a relevant range (e.g., 5 V to 60 V) and monitor the intensity of each product ion.[2][15]
-
Plot the ion intensity as a function of CE to create a "breakdown curve."[2] The optimal CE is the voltage that yields the maximum signal for that specific product ion.
6. Repeat for Deuterated Internal Standard:
-
Repeat steps 2 through 5 using the working solution of the deuterated internal standard.[2]
7. Data Compilation:
-
Compile all optimized parameters into a clear, tabular format for your final analytical method.[2]
Example Optimized Parameters Table
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | DP (V) | CE (V) |
| AnalyteX | 350.2 | 194.1 | Quantifier | 85 | 28 |
| AnalyteX | 350.2 | 152.1 | Qualifier | 85 | 36 |
| AnalyteX-d4 | 354.2 | 198.1 | Quantifier | 85 | 28 |
| AnalyteX-d4 | 354.2 | 152.1 | Qualifier | 85 | 36 |
| This table is based on hypothetical data presented in a similar format.[2] |
Visualizations
Caption: Workflow for MS/MS parameter optimization.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. HPLC-MS Quantitation: MRM Transitions, Dwell/Schedule And LOQ [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. Understanding MRM Fundamentals: Dwell Time, Cycle Time, and Duty Cycle | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Minimizing Ion Suppression in Complex Biological Matrices
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of complex biological matrices.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.
Issue 1: Significant drop in analyte signal when analyzing biological samples compared to pure standards.
Question: My analyte signal is strong in a pure solvent, but it decreases significantly or disappears when I analyze it in a plasma/serum/urine sample. What is causing this, and how can I fix it?
Answer:
This is a classic sign of ion suppression , where components in your biological matrix are interfering with the ionization of your analyte in the mass spectrometer's ion source. Co-eluting endogenous matrix components, such as phospholipids, salts, and proteins, compete with your analyte for ionization, leading to a reduced signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte signal in matrix.
Recommended Actions:
-
Confirm Ion Suppression: The first step is to confirm that ion suppression is indeed the issue. A post-column infusion experiment is a key diagnostic tool for this purpose. This involves infusing a constant flow of your analyte solution into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal of your analyte at specific retention times indicate regions of ion suppression.
-
Optimize Chromatographic Separation: If the post-column infusion experiment reveals that your analyte co-elutes with a region of significant ion suppression, adjusting your chromatography can be a powerful solution.
-
Modify the Gradient: Alter the mobile phase gradient to shift the retention time of your analyte away from the interfering matrix components.
-
Change the Column: Consider a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl column) to alter the selectivity of your separation.
-
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing phospholipids, a major source of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts than PPT and can be more effective at removing phospholipids.
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering components and can be tailored to your specific analyte and matrix. Specialized SPE cartridges, such as those with phospholipid removal capabilities (e.g., HybridSPE), can significantly reduce ion suppression.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Because it has nearly identical chemical and physical properties to your analyte, it will experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, you can achieve accurate quantification even in the presence of ion suppression.
Issue 2: Poor reproducibility and high variability in quality control (QC) samples.
Question: My QC samples are showing high %RSD (relative standard deviation), and I'm getting inconsistent results between different batches of biological matrix. Could this be due to ion suppression?
Answer:
Yes, inconsistent results and high variability in QC samples are common symptoms of unmanaged ion suppression. The composition of biological matrices can vary between individuals and even between different lots of commercially available plasma or serum. This variability can lead to different levels of ion suppression in each sample, resulting in poor precision and accuracy.
Troubleshooting Workflow:
Technical Support Center: Challenges in Analyzing Emerging Synthetic Cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of analyzing emerging synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing new synthetic cannabinoids?
A1: The analysis of emerging synthetic cannabinoids is complicated by several factors:
-
Rapid Structural Diversification: Clandestine labs constantly alter chemical structures to evade legal restrictions, resulting in a continuous stream of new, uncharacterized compounds.[1]
-
Lack of Reference Standards: For novel compounds, certified reference materials are often unavailable, hindering definitive identification and quantification.
-
Extensive and Rapid Metabolism: Synthetic cannabinoids are often extensively metabolized in the body, meaning the parent compound may be undetectable in urine samples. Analysis must therefore target specific metabolites.
-
Isomeric Compounds: Many synthetic cannabinoids exist as isomers with identical mass-to-charge ratios, making them difficult to distinguish without effective chromatographic separation.[2]
-
Matrix Effects: Biological samples like blood, urine, and hair are complex matrices that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[1]
Q2: Which analytical techniques are most effective for identifying and quantifying synthetic cannabinoids?
A2: A multi-platform approach is typically necessary for unambiguous identification.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, particularly for the analysis of seized materials, with extensive spectral libraries available for comparison.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity compared to GC-MS, making it ideal for analyzing biological matrices where concentrations of parent compounds and metabolites are low.[3][4]
-
High-Resolution Mass Spectrometry (HRMS): Considered a gold standard for analyzing suspected novel psychoactive substance samples, as it enables full MS and MS/MS scanning and can be used for retrospective analysis to identify new analogs.[5]
Q3: Why is it crucial to analyze for metabolites of synthetic cannabinoids in biological samples?
A3: Synthetic cannabinoids undergo extensive metabolic conversion, and the parent compound is often not detectable in urine.[6] Therefore, identifying the major urinary metabolites is essential for confirming exposure. Common metabolic pathways include hydroxylation and carboxylation of the alkyl side chain.[7]
Troubleshooting Guides
LC-MS/MS Analysis
This section addresses common issues encountered during the analysis of synthetic cannabinoids using LC-MS/MS.
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Active sites on the column. | Use a column with end-capping or a different stationary phase. | |
| Incompatible solvent between sample and mobile phase. | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Contamination in the LC system or mass spectrometer. | Flush the system with a strong solvent. Clean the ion source. | |
| Matrix effects from the sample. | Improve sample cleanup using techniques like Solid Phase Extraction (SPE). | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize ESI source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure). |
| Ion suppression from co-eluting matrix components. | Enhance chromatographic separation or improve sample preparation. | |
| Suboptimal fragmentation (in MS/MS). | Optimize collision energy for each target analyte. | |
| Sample Carryover | Adsorption of analytes to the injector or column. | Use a stronger needle wash solvent. Inject blank samples between analytical runs. |
| High concentration of the previous sample. | Dilute highly concentrated samples before injection. |
GC-MS Analysis
This section provides solutions for common problems in GC-MS analysis of synthetic cannabinoids.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, inert GC column. |
| Column contamination. | Bake out the column at a high temperature or trim the front end of the column. | |
| Poor Resolution | Inappropriate temperature program. | Optimize the oven temperature ramp rate. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Inconsistent Retention Times | Leaks in the carrier gas line or septum. | Check for leaks using an electronic leak detector and replace the septum. |
| Fluctuations in oven temperature or carrier gas flow. | Verify the stability of the GC oven and the gas flow controller. | |
| No Peaks or Very Small Peaks | Syringe or injector issue. | Check the syringe for blockage and ensure the injector is at the correct temperature. |
| Degradation of analytes in the hot injector. | Use a lower injector temperature or a different injection technique (e.g., pulsed splitless). |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the analysis of synthetic cannabinoids.
Table 1: Typical LC-MS/MS Method Parameters and Performance
| Analyte Class | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| JWH Series Metabolites | 0.01 - 0.5 | 0.1 - 1.0 | 70 - 110 |
| AM Series Metabolites | 0.05 - 0.2 | 0.1 - 0.5 | 85 - 115 |
| UR/XLR Series Metabolites | 0.02 - 0.1 | 0.05 - 0.2 | 80 - 120 |
| AB-PINACA/FUBINACA Metabolites | 0.01 - 0.05 | 0.02 - 0.1 | 90 - 110 |
Data compiled from multiple sources. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Table 2: Impact of Sample Preparation on Analyte Recovery in Urine
| Sample Preparation Method | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Dilute-and-Shoot | 30 - 70 | Fast and simple. | High matrix effects, lower sensitivity. |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | Good for a wide range of analytes. | Labor-intensive, uses large volumes of organic solvents. |
| Solid Phase Extraction (SPE) | 85 - 115 | High recovery and clean extracts. | More complex and costly than other methods. |
Experimental Protocols
Detailed Protocol for Solid Phase Extraction (SPE) of Synthetic Cannabinoids from Urine
This protocol is designed for the extraction of synthetic cannabinoid metabolites from urine samples prior to LC-MS/MS analysis.
Materials:
-
Urine sample
-
Internal standard solution
-
β-glucuronidase
-
100 mM Acetate buffer (pH 5.0)
-
Methanol
-
Ethyl Acetate
-
SPE cartridges (e.g., mixed-mode or polymeric reversed-phase)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of internal standard. Add 2 mL of 100 mM acetate buffer (pH 5.0) and 50 µL of β-glucuronidase. Vortex for 30 seconds and incubate at 65°C for 1-2 hours to hydrolyze glucuronidated metabolites.[8] Allow the sample to cool to room temperature.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of a 25:75 methanol:100mM Acetate buffer solution to remove moderately polar interferences.[8]
-
Dry the cartridge under full vacuum for 5-10 minutes to remove any residual solvent.
-
-
Elution: Elute the analytes with 3 mL of ethyl acetate into a clean collection tube.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
General Protocol for GC-MS Analysis of Seized Materials
This protocol provides a general workflow for the analysis of synthetic cannabinoids in seized herbal materials or powders.
Materials:
-
Seized sample (homogenized)
-
Methanol (or other suitable organic solvent)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the homogenized sample into a centrifuge tube. Add 1 mL of methanol and vortex vigorously for 1-2 minutes.
-
Extraction: Sonicate the sample for 10-15 minutes to ensure complete extraction.
-
Clarification: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to a clean GC vial for analysis. A dilution may be necessary depending on the expected concentration of the synthetic cannabinoid.
-
GC-MS Analysis:
-
Injector: 280°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C for 2 minutes, ramp at 20°C/min to 300°C, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis: Compare the acquired mass spectra against commercial and in-house spectral libraries for tentative identification. Confirm the identification by comparing the retention time with that of a certified reference material.
Visualizations
General analytical workflow for synthetic cannabinoids.
CB1/CB2 receptor signaling pathways.
Troubleshooting decision workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. ntk-kemi.com [ntk-kemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. unitedchem.com [unitedchem.com]
Validation & Comparative
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, with a focus on their application in liquid chromatography-mass spectrometry (LC-MS) assays. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate internal standard for your analytical needs.
Internal standards are essential in LC-MS-based quantification to correct for variability introduced during the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary types of internal standards employed are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which possess a similar but not identical chemical structure.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, generally deliver superior assay performance compared to structural analogues.[1] This is attributed to their near-identical chemical and physical properties to the analyte, leading to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[1][2]
The primary advantage of a deuterated internal standard over a structural analogue lies in its ability to more closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing more effective normalization.[3]
Key Advantages of Deuterated Internal Standards:
-
Improved Accuracy and Precision: By co-eluting with the analyte, deuterated internal standards experience and correct for the same degree of matrix effects (ion suppression or enhancement), leading to more accurate and precise results.[4][5]
-
Enhanced Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[2] This translates to higher throughput and lower rates of failed analytical runs.[2][6]
-
Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical methods.[3][5][7]
The following table summarizes the typical quantitative performance differences observed between deuterated and non-deuterated internal standards based on published data and validation principles.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard |
| Accuracy (% Bias) | Typically within ±15% | Can exceed ±25%, highly variable |
| Precision (% CV / RSD) | Typically ≤15% | Often >20%, can be highly inconsistent |
| Matrix Effect Compensation | Excellent, effectively normalizes ion suppression/enhancement | Poor to moderate, inconsistent compensation |
| Recovery Correction | Excellent, similar extraction efficiency to the analyte | Variable, differences in physicochemical properties lead to inconsistent recovery[8] |
| Chromatographic Co-elution | Nearly identical retention time to the analyte | Different retention time, leading to differential matrix effects |
| Regulatory Compliance | Preferred and recommended by regulatory agencies | May require extensive justification and additional validation |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment to evaluate matrix effects is essential.
Detailed Methodology: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Prepare solutions of the analyte and each internal standard (deuterated and non-deuterated) in the reconstitution solvent at a known concentration.
-
Set 2 (Post-extraction Spike): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte and each internal standard at the same concentrations as in Set 1.[1][2]
-
Set 3 (Pre-extraction Spike): Spike the blank plasma samples from the six different sources with the analyte and each internal standard at the same concentrations as in Set 1 before performing the extraction procedure. (This set is primarily for determining recovery but is often analyzed concurrently).[4]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the matrix factor for the analyte and each internal standard for each of the six matrix sources.
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-normalized matrix factor for each internal standard.
-
IS-Normalized MF = (Analyte Peak Area / IS Peak Area in Set 2) / (Analyte Peak Area / IS Peak Area in Set 1)
-
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Acceptance Criteria:
A lower CV for the IS-normalized MF (typically ≤15% for deuterated IS) indicates better compensation for the variability of the matrix effect.[2]
Visualizing the Workflow and Decision Process
To better understand the experimental process and the logical considerations for selecting an internal standard, the following diagrams are provided.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
Inter-Laboratory Perspectives on AB-CHMINACA Metabolite Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for the detection of AB-CHMINACA metabolites, supported by experimental data from various studies. The aim is to offer a comprehensive overview of current techniques and their performance, facilitating informed decisions in forensic and clinical toxicology.
The emergence of synthetic cannabinoids like AB-CHMINACA presents a significant challenge for toxicological analysis due to their rapid metabolism and the low concentrations of parent compounds in biological samples.[1][2] Consequently, the detection of metabolites is crucial for confirming consumption.[2] This guide synthesizes findings from multiple studies to compare the validated methods for identifying and quantifying AB-CHMINACA metabolites, primarily in urine.
Comparative Analysis of Analytical Methods
The detection of AB-CHMINACA and its metabolites is predominantly achieved using chromatographic techniques coupled with mass spectrometry.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used approach, offering high selectivity and sensitivity.[1][3] Other methods include gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS), such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[1][4]
The choice of analytical method and sample preparation technique significantly impacts the detection and quantification of metabolites. Sample preparation often involves liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to minimize matrix effects and enhance sensitivity.[1][5]
Below is a summary of quantitative data from a study that identified and quantified two major metabolites of AB-CHMINACA in a human urine specimen.
| Metabolite | Concentration (ng/mL) | Analytical Method | Sample Preparation | Reference |
| 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) | 52.8 ± 3.44 | LC-MS/MS | Modified QuEChERS | [5] |
| N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3) | 41.3 ± 5.04 | LC-MS/MS | Modified QuEChERS | [5] |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing results across laboratories. The following sections outline a typical experimental workflow for the detection of AB-CHMINACA metabolites.
Sample Preparation (Modified QuEChERS Method)
The modified QuEChERS method is an effective technique for extracting AB-CHMINACA metabolites from urine samples.[5]
-
Sample Aliquoting: A specific volume of the urine specimen is taken for analysis.
-
Extraction: The sample is subjected to an extraction process using an appropriate organic solvent.
-
Purification: The extract is then purified to remove interfering substances from the matrix.
-
Concentration: The purified extract is evaporated to dryness and then reconstituted in a suitable solvent for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful analytical technique for the separation, identification, and quantification of chemical compounds.
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The metabolites are separated on a C18 column with a gradient elution program using a mobile phase typically consisting of ammonium formate buffer and acetonitrile.
-
Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the detection of AB-CHMINACA metabolites in a laboratory setting.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for AB-CHMINACA Metabolite Analysis: A Comparative Guide to Methods Utilizing AB-CHMINACA M4-d4
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids, the pursuit of accurate and precise quantification is paramount. This guide provides an objective comparison of analytical methods for the determination of AB-CHMINACA and its metabolites, with a focus on the pivotal role of the deuterated internal standard, AB-CHMINACA M4-d4, in achieving reliable and reproducible results.
The emergence of novel psychoactive substances, including potent synthetic cannabinoids like AB-CHMINACA, presents a significant challenge for forensic and clinical laboratories. Accurate quantification of these compounds and their metabolites in biological matrices is crucial for understanding their pharmacology, toxicology, and for establishing causality in clinical and forensic cases. The use of a stable isotope-labeled internal standard, such as AB-CHMINACA M4-d4, is widely recognized as the gold standard for mass spectrometry-based methods, ensuring the highest level of accuracy and precision by compensating for variations during sample preparation and analysis.[1][2]
The Critical Role of Deuterated Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most common and robust technique for this type of analysis, matrix effects can significantly impact the accuracy of quantification.[3] These effects, caused by other components in the sample, can either suppress or enhance the ionization of the target analyte, leading to erroneous results. A deuterated internal standard, being chemically identical to the analyte but with a different mass, co-elutes and experiences the same matrix effects.[2][4] By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to more accurate and precise results.
Performance Comparison of Analytical Methods
| Parameter | Method with AB-CHMINACA M4-d4 (or other deuterated IS) | Method with Alternative (Non-deuterated) IS |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 - 1 ng/mL[5] | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal concentration[1] | Can exceed ±20% |
| Precision (%RSD) | < 15%[1] | Can be > 20% |
| Linearity (r²) | > 0.99[1] | Often > 0.98 |
| Recovery | 60-110%[6] | Highly variable depending on matrix and IS |
Experimental Protocols
Below is a representative experimental protocol for the quantification of AB-CHMINACA and its metabolites in whole blood using LC-MS/MS with AB-CHMINACA M4-d4 as an internal standard. This protocol is a composite of validated methods reported in the scientific literature.
Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample in a microcentrifuge tube, add 10 µL of AB-CHMINACA M4-d4 internal standard solution (concentration will depend on the calibration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for AB-CHMINACA, its metabolites, and AB-CHMINACA M4-d4 need to be optimized on the specific instrument.
-
Visualizing the Workflow and Signaling Pathway
To further illustrate the analytical process and the biological context of AB-CHMINACA, the following diagrams are provided.
Caption: Experimental workflow for AB-CHMINACA analysis.
Caption: AB-CHMINACA signaling pathway via the CB1 receptor.
Conclusion
For the accurate and precise quantification of AB-CHMINACA and its metabolites in biological matrices, the use of a deuterated internal standard, such as AB-CHMINACA M4-d4, in conjunction with a validated LC-MS/MS method is the gold standard.[1] This approach effectively mitigates matrix effects and other analytical variabilities, ensuring the generation of high-quality, reliable data essential for research, clinical, and forensic applications. While alternative internal standards can be employed, they may not provide the same level of accuracy and precision, potentially compromising the integrity of the results. The detailed methodologies and comparative data presented in this guide underscore the importance of selecting the appropriate internal standard for robust and defensible analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
Cross-Validation of LC-MS/MS and GC-MS Methods for the Quantification of Cannabinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cannabinoids is critical across various fields, from clinical toxicology and forensic science to pharmaceutical research and quality control of cannabis-based products. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive cross-validation and comparison of these two methods, offering insights into their respective strengths and limitations, supported by experimental protocols and performance data.
Executive Summary
This guide details a comparative analysis of LC-MS/MS and GC-MS methods for the quantification of a panel of common cannabinoids in biological matrices. While both techniques offer high sensitivity and selectivity, they differ fundamentally in their sample preparation requirements, analyte compatibility, and throughput. LC-MS/MS generally provides a more direct analysis of a wider range of cannabinoids, including thermally labile and acidic compounds, without the need for derivatization.[1][2] In contrast, GC-MS necessitates a derivatization step to improve the volatility and thermal stability of cannabinoids, which can add complexity to the workflow but may offer excellent chromatographic resolution.[1][3][4] The choice between these methods will ultimately depend on the specific analytical needs, the target cannabinoids, the matrix complexity, and the desired sample throughput.
Experimental Protocols
Detailed methodologies for the analysis of cannabinoids using both LC-MS/MS and GC-MS are outlined below. These protocols are synthesized from validated methods reported in peer-reviewed literature.[1][5][6]
Sample Preparation
A robust and reproducible sample preparation is paramount for accurate cannabinoid quantification. The initial extraction aims to isolate the analytes from the complex biological matrix.
1. Initial Extraction (Applicable to both LC-MS/MS and GC-MS):
-
Objective: To extract cannabinoids from the biological matrix (e.g., whole blood, urine, oral fluid).
-
Procedure:
-
To a 1 mL aliquot of the biological sample, add an internal standard solution.
-
Perform a liquid-liquid extraction (LLE) with 5 mL of a non-polar organic solvent such as a hexane/ethyl acetate mixture (9:1, v/v).
-
Vortex the mixture for 10 minutes, followed by centrifugation at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The resulting residue is then reconstituted for either LC-MS/MS analysis or subjected to derivatization for GC-MS analysis.
-
2. Solid-Phase Extraction (SPE) - An Alternative Extraction Method:
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the cannabinoids with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue as described above.
-
LC-MS/MS Method
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Chromatographic Separation:
-
Instrument: Agilent 1290 Infinity II LC system or equivalent.[7]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A linear gradient from 50% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Instrument: A triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each cannabinoid.
-
GC-MS Method
-
Derivatization:
-
Objective: To increase the volatility and thermal stability of the cannabinoids, particularly the acidic forms which can decarboxylate at high temperatures.[3][4]
-
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Procedure: To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.
-
-
Chromatographic Separation:
-
Instrument: An Agilent 7890B GC system or equivalent.
-
Column: A capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection with an injection volume of 1 µL.
-
-
Mass Spectrometric Detection:
-
Instrument: A mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized cannabinoid.
-
Data Presentation: Performance Comparison
The following table summarizes the typical quantitative performance characteristics of the LC-MS/MS and GC-MS methods for the analysis of key cannabinoids.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 20% |
| Recovery (%) | 85 - 110% | 80 - 105% |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Yes |
| Analyte Stability | Good for acidic and neutral cannabinoids | Risk of decarboxylation for acidic cannabinoids without derivatization[3][4] |
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for cannabinoid analysis.
References
- 1. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
The Gold Standard Debate: A Performance Showdown of Deuterated Internal Standards for Cannabinoid Analysis
For researchers, scientists, and drug development professionals in the cannabinoid analysis field, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. While deuterated standards have long been the go-to option, a nuanced understanding of their performance, particularly in comparison to ¹³C-labeled standards, is essential for robust analytical method development. This guide provides an objective, data-driven comparison of different deuterated standards and their performance against the emerging gold standard, ¹³C-labeled internal standards.
The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry, correcting for analyte loss during sample preparation and mitigating matrix effects.[1] Ideally, an internal standard should co-elute with the analyte and exhibit identical ionization efficiency. However, the use of deuterated standards, where hydrogen atoms are replaced by deuterium, can introduce a phenomenon known as the "isotope effect." This effect can lead to a slight chromatographic shift, where the deuterated standard elutes slightly earlier or later than the native analyte.[1] This shift can result in differential ionization suppression or enhancement between the analyte and the internal standard, potentially compromising the accuracy of quantification, especially in complex matrices.[2]
Performance Comparison: Deuterated vs. ¹³C-Labeled Standards
While comprehensive head-to-head studies comparing a wide range of deuterated standards (e.g., d3, d9) with ¹³C-labeled standards for all cannabinoids are still emerging, the available data and theoretical principles consistently point towards the superior performance of ¹³C-labeled internal standards. The larger relative mass difference between hydrogen and deuterium compared to ¹²C and ¹³C is the primary reason for the observed chromatographic separation in deuterated standards.[1] ¹³C-labeled standards, having physicochemical properties virtually identical to their native counterparts, co-elute perfectly, ensuring that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.[1][2]
Below is a summary of expected performance differences based on existing literature and analytical principles.
Table 1: Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards
| Performance Parameter | Deuterated Standards (e.g., THC-d3, CBD-d3) | ¹³C-Labeled Standards (e.g., THC-¹³C₃, CBD-¹³C₃) | Key Considerations |
| Chromatographic Co-elution | Potential for a slight retention time shift (isotope effect), leading to separation from the native analyte.[1] | Typically co-elutes perfectly with the native analyte.[1] | Co-elution is crucial for accurate compensation of matrix effects that can vary across a chromatographic peak. |
| Accuracy & Precision | Can be prone to inaccuracies, particularly in complex matrices where matrix effects are significant.[2] | Generally demonstrates higher accuracy and precision due to more effective correction for matrix effects and analyte loss during sample preparation.[2] | For high-stakes analyses, the improved accuracy of ¹³C-standards can be critical. |
| Matrix Effect Compensation | The chromatographic shift can lead to incomplete compensation for ion suppression or enhancement.[2] | More effective and reliable compensation as both the analyte and internal standard experience the identical matrix environment.[1] | Essential for robust analysis of cannabinoids in diverse and complex sample types like plasma, urine, and edibles. |
| Potential for Isotopic Exchange | Low, but a possibility for certain molecules under specific analytical conditions. | Generally considered isotopically stable with no risk of back-exchange. | Isotopic stability is fundamental for a reliable internal standard. |
Table 2: Summary of Validation Data from Representative LC-MS/MS Methods
| Analyte | Internal Standard | Accuracy (% Bias) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Reference |
| Δ⁹-THC | Δ⁹-THC-d3 | 91.4 - 108.0 | 0.5 - 6.5 | Not explicitly stated | Not explicitly stated | [3] |
| CBD | CBD-d3 | 91.4 - 108.0 | 0.5 - 6.5 | Not explicitly stated | Not explicitly stated | [3] |
| Δ⁹-THC | Δ⁹-THC-d3 | Within ±13.1 | <10.5 | >50.5 | Not explicitly stated | [4] |
| CBD | CBD-d3 | Within ±13.1 | <10.5 | >50.5 | Not explicitly stated | [4] |
| Δ⁹-THC | Δ⁹-THC-¹³C₄ | Not explicitly stated | Not explicitly stated | Not explicitly stated | Minimized ion suppression | [5] |
| 11-nor-9-Carboxy-Δ⁹-THC | 11-nor-9-Carboxy-Δ⁹-THC-¹³C₄ | Not explicitly stated | Not explicitly stated | Not explicitly stated | Minimized ion suppression | [5] |
Note: The data in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, it provides a general overview of the performance characteristics.
Experimental Protocols
Accurate and reproducible quantification of cannabinoids requires meticulously validated analytical methods. Below are detailed methodologies for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used technique in cannabinoid testing.
Experimental Protocol: Quantification of Cannabinoids in Biological Matrices using LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
Internal Standard Spiking: To 1 mL of the biological sample (e.g., plasma, oral fluid), add a known and fixed concentration of the selected deuterated or ¹³C-labeled internal standard solution.
-
Protein Precipitation (for plasma/serum): Add 2 mL of cold acetonitrile to the sample, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Extraction: Transfer the supernatant to a clean tube and add 5 mL of an appropriate organic solvent mixture (e.g., hexane:ethyl acetate 9:1 v/v).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough extraction and then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.
-
Evaporation and Reconstitution: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid separation (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, which is gradually decreased over several minutes to elute the cannabinoids.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for most cannabinoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification and quantification. One MRM transition is monitored for each internal standard.
Mandatory Visualizations
Caption: General experimental workflow for cannabinoid quantification.
Caption: Simplified cannabinoid receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Isotopic Exchange: A Comparative Guide to Deuterated Cannabinoid Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of cannabinoids, the stability of internal standards is paramount. This guide provides an objective comparison of deuterated cannabinoid standards, delving into the phenomenon of isotopic exchange and offering experimental data to inform the selection of the most reliable standards for accurate and reproducible results.
The use of deuterated analogs as internal standards in mass spectrometry-based cannabinoid analysis is a widely adopted practice. These standards, where one or more hydrogen atoms are replaced by deuterium, are chemically similar to their non-deuterated counterparts, allowing them to mimic the analyte's behavior during sample preparation and analysis. However, the potential for isotopic exchange—the unintended swapping of deuterium atoms with hydrogen atoms from the surrounding environment—can compromise the accuracy of quantitative analyses. This guide evaluates the stability of deuterated cannabinoid standards and provides a framework for their evaluation.
The Challenge of Isotopic Exchange
Isotopic exchange, or H/D back-exchange, can occur at various stages of the analytical workflow, including sample storage, preparation, and analysis. Factors such as pH, temperature, and the chemical nature of the solvent can influence the rate of exchange. For deuterated cannabinoid standards, this can lead to a decrease in the signal of the deuterated internal standard and a corresponding increase in the signal of the non-deuterated analyte, resulting in inaccurate quantification.
Performance Comparison: Deuterated vs. ¹³C-Labeled Standards
While deuterated standards are common, ¹³C-labeled internal standards are emerging as a superior alternative due to their enhanced stability. The carbon-carbon bond is significantly more stable than the carbon-hydrogen bond, making ¹³C-labeled standards virtually immune to isotopic exchange under typical analytical conditions.[1]
| Feature | Deuterated Standards | ¹³C-Labeled Standards | Rationale |
| Isotopic Stability | Susceptible to H/D back-exchange | Highly stable | The C-¹³C bond is stronger and less prone to exchange than the C-D bond. |
| Chromatographic Co-elution | Potential for slight retention time shifts (isotopic effect) | Identical retention time to the native analyte | The minimal mass difference in ¹³C-labeling does not typically affect chromatographic behavior.[1][2] |
| Accuracy of Quantification | Can be compromised by isotopic exchange | High accuracy | Stable labeling ensures a consistent internal standard concentration.[1][3] |
| Cost | Generally more cost-effective | Typically more expensive | The synthesis of ¹³C-labeled compounds is often more complex.[3] |
Experimental Evaluation of Isotopic Exchange
To quantitatively assess the isotopic stability of deuterated cannabinoid standards, a forced degradation study can be performed. This involves subjecting the standards to stressful conditions to accelerate any potential isotopic exchange.
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the propensity of a deuterated cannabinoid standard to undergo hydrogen-deuterium exchange under various pH and temperature conditions.
Materials:
-
Deuterated cannabinoid standard (e.g., THC-d3, CBD-d3) from different suppliers.
-
Non-deuterated cannabinoid standard (for comparison).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid.
-
Ammonium hydroxide.
-
LC-MS/MS system.
Methodology:
-
Standard Preparation: Prepare stock solutions of the deuterated and non-deuterated cannabinoid standards in methanol.
-
Forced Degradation Conditions:
-
Acidic: Dilute the deuterated standard stock solution in a solution of 0.1 M hydrochloric acid in 50:50 methanol:water.
-
Basic: Dilute the deuterated standard stock solution in a solution of 0.1 M sodium hydroxide in 50:50 methanol:water.
-
Neutral: Dilute the deuterated standard stock solution in 50:50 methanol:water.
-
-
Incubation: Incubate aliquots of each solution at different temperatures (e.g., room temperature, 40°C, 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS/MS.
-
Monitor the ion transitions for both the deuterated standard and its non-deuterated analog.
-
-
Data Analysis:
-
Calculate the peak area ratio of the non-deuterated analyte to the deuterated internal standard at each time point.
-
An increase in this ratio over time indicates the occurrence of isotopic exchange.
-
Expected Results: The degree of isotopic exchange will likely vary depending on the supplier of the deuterated standard, the specific cannabinoid, and the severity of the degradation conditions. It is anticipated that higher temperatures and more extreme pH values will lead to a greater extent of H/D exchange.[4][5]
Visualizing the Workflow and Cannabinoid Signaling
To better understand the experimental process and the biological context of cannabinoids, the following diagrams are provided.
Caption: Experimental workflow for evaluating isotopic exchange in deuterated cannabinoid standards.
Caption: Simplified cannabinoid receptor signaling pathway.
Conclusion
The potential for isotopic exchange in deuterated cannabinoid standards is a critical consideration for any laboratory performing quantitative cannabinoid analysis. While these standards are widely used, their stability can be influenced by experimental conditions. For the highest level of accuracy and to avoid the complications of H/D back-exchange, the use of ¹³C-labeled internal standards is recommended. When using deuterated standards, it is crucial to be aware of the potential for isotopic exchange and to implement appropriate quality control measures, such as the forced degradation study outlined in this guide, to ensure the integrity of analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Analytical Reference Materials: Ensuring Accuracy and Compliance in Drug Development
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of reference materials is a critical factor influencing the accuracy, reliability, and regulatory acceptance of these results. This guide provides a comprehensive comparison of different types of analytical reference materials, with a focus on the requirements outlined in the ISO/IEC 17025 standard.
The use of well-characterized reference materials is a cornerstone of good analytical practice, ensuring the traceability and comparability of measurement results over time and between laboratories. This is particularly crucial in the pharmaceutical industry, where data integrity directly impacts product quality and patient safety.
The Hierarchy of Reference Materials: A Comparative Overview
Analytical reference materials can be broadly categorized into Certified Reference Materials (CRMs), Reference Materials (RMs), and in-house, or internal, reference materials. While all serve as benchmarks for analytical measurements, they differ significantly in their level of characterization, traceability, and associated uncertainty.
Certified Reference Materials (CRMs) represent the highest level of accuracy and traceability.[1] They are produced by accredited organizations and are accompanied by a certificate of analysis that provides the certified value of the specified property, its associated measurement uncertainty, and a statement of metrological traceability.[2]
Reference Materials (RMs) are materials with one or more properties that are sufficiently homogeneous and stable to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.[2] While they provide a reliable point of reference, they may not have the same level of certification and traceability as CRMs.
In-house Reference Materials , also known as internal standards, are prepared by the laboratory for its own use. While they can be a cost-effective option for routine quality control, their characterization and traceability are the responsibility of the user and may not meet the stringent requirements of regulatory bodies without extensive validation.[3]
The following table summarizes the key characteristics and a hypothetical performance comparison of these reference materials in a typical High-Performance Liquid Chromatography (HPLC) assay for an Active Pharmaceutical Ingredient (API).
| Feature | Certified Reference Material (CRM) | In-house Reference Material |
| Definition | A reference material with a certified property value, uncertainty, and traceability provided by an accredited body.[2] | A material prepared by a laboratory for its own use. |
| Traceability | Metrologically traceable to SI units or other internationally recognized standards.[2] | Traceability must be established and documented by the laboratory. |
| Uncertainty | Stated on the certificate of analysis, providing a high level of confidence.[2] | Must be determined by the laboratory, which can be a complex process.[3] |
| Regulatory Acceptance | Widely accepted by regulatory authorities worldwide. | May require extensive justification and validation data for regulatory submissions.[3] |
| Cost | Higher initial cost. | Lower initial cost, but may have higher long-term costs associated with characterization and maintenance. |
Hypothetical Performance Data: HPLC Assay of API "X"
To illustrate the practical implications of using different reference materials, the following table presents hypothetical data from an HPLC assay of a fictional Active Pharmaceutical Ingredient (API) "X". This data is intended to represent typical performance characteristics and is not derived from a specific study.
| Performance Parameter | Using Certified Reference Material | Using In-house Reference Material |
| Accuracy (as % Bias) | 0.2% | 1.5% |
| Precision (Repeatability, %RSD) | 0.5% | 1.2% |
| Precision (Intermediate, %RSD) | 0.8% | 2.0% |
| Expanded Measurement Uncertainty | ± 1.0% | ± 3.5% |
This is a hypothetical example to illustrate potential differences in performance.
As the hypothetical data suggests, the use of a Certified Reference Material can lead to significantly lower bias, better precision, and a smaller measurement uncertainty. This increased confidence in the analytical results is crucial for making informed decisions in drug development and for demonstrating the quality of a product to regulatory agencies.
The Critical Role of Method Validation
Regardless of the type of reference material used, ISO/IEC 17025 requires that analytical methods be validated to ensure they are fit for their intended purpose.[4] Method validation is the process of providing documented evidence that a method, process, or system consistently produces a result meeting pre-determined acceptance criteria.
A comprehensive method validation protocol for an HPLC assay of a drug substance typically includes the following key experiments:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples or by comparing the results to those obtained with a CRM.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[5]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols: A Closer Look
To provide a clearer understanding of the methodologies involved, here is a detailed, albeit generalized, experimental protocol for the validation of an HPLC method for the assay of a drug substance.
Protocol for HPLC Method Validation
1. Specificity:
-
Prepare solutions of the drug substance, a placebo (a mixture of all excipients without the drug substance), and known impurities.
-
Inject each solution into the HPLC system.
-
Examine the chromatograms to ensure that the peak for the drug substance is well-resolved from any peaks due to the placebo and impurities.
2. Linearity:
-
Prepare a series of at least five solutions of the reference standard at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
3. Accuracy:
-
Prepare placebo samples spiked with the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the drug substance.
4. Precision (Repeatability):
-
Prepare six independent samples of the drug substance at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD) of the results.
5. Precision (Intermediate Precision):
-
Repeat the precision study on a different day, with a different analyst, and on a different instrument.
-
Compare the results from both studies to assess the intermediate precision.
Visualizing the Path to Reliable Data
To better understand the logical flow and relationships within the ISO/IEC 17025 framework for analytical reference materials, the following diagrams have been generated using Graphviz.
Caption: Hierarchy of analytical reference materials based on metrological traceability.
Caption: A typical workflow for analytical method validation as per ISO/IEC 17025.
Conclusion: A Commitment to Quality
The selection and proper use of analytical reference materials are fundamental to achieving reliable and defensible data in drug development. While in-house reference materials can play a role in routine quality control, Certified Reference Materials provide the highest level of confidence in the accuracy and traceability of analytical results, ensuring compliance with the stringent requirements of ISO/IEC 17025 and other international standards. By investing in high-quality reference materials and robust method validation, pharmaceutical organizations can ensure the integrity of their data, the quality of their products, and the safety of patients.
References
- 1. gbjpl.com.au [gbjpl.com.au]
- 2. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality control challenges: The importance of accurate reference materials for impurity analysis - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
A Researcher's Guide to Certified Reference Materials for Synthetic Cannabinoid Testing
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical testing are paramount. In the evolving landscape of novel psychoactive substances, high-quality Certified Reference Materials (CRMs) for synthetic cannabinoids are essential for obtaining precise and defensible results. This guide provides a comparative overview of commercially available CRMs, detailed experimental protocols for their use, and visualizations of key biological and analytical pathways.
The selection of a suitable CRM is a critical first step in any analytical workflow for synthetic cannabinoid testing. Major suppliers, including Cayman Chemical, Cerilliant (a subsidiary of Sigma-Aldrich/Merck), offer a range of CRMs for various synthetic cannabinoids. These products are manufactured and certified under rigorous quality management systems, typically adhering to ISO 17034 and ISO/IEC 17025 standards, ensuring their accuracy, purity, and traceability.[1][2]
Comparative Analysis of JWH-018 Certified Reference Materials
To illustrate the key characteristics of available CRMs, this guide focuses on JWH-018, a widely recognized synthetic cannabinoid. The following table summarizes the product specifications for JWH-018 CRMs from leading vendors, based on their Certificates of Analysis (CoA).
| Feature | Cayman Chemical | Cerilliant (Sigma-Aldrich) |
| Product Name | JWH 018 (CRM) | JWH-018 |
| Catalog Number | 27973 | S-025 |
| Format | 1 mg/mL solution in methanol | 100 µg/mL solution in methanol |
| Certified Concentration | 1.00 mg/mL ± 0.05 mg/mL | 100.0 µg/mL ± 0.5 µg/mL |
| Purity (as stated on CoA) | ≥98% | 99.8% (Corrected for summary of impurities) |
| ISO Accreditations | ISO/IEC 17025, ISO 17034 | ISO/IEC 17025, ISO 17034 |
| Storage Conditions | -20°C | Freeze |
| Key CoA Information | Provides certified property values and associated uncertainties.[1] | Data-inclusive with full transparency for traceability and uncertainty. |
Experimental Protocols for Synthetic Cannabinoid Analysis
The accurate quantification of synthetic cannabinoids in various matrices relies on robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for this purpose.
Generalized GC-MS Protocol for the Analysis of JWH-018
This protocol provides a general framework for the analysis of JWH-018 in a sample matrix.
1. Sample Preparation (Extraction):
-
Objective: To isolate JWH-018 from the sample matrix.
-
Procedure:
-
To 1 mL of the sample (e.g., herbal mixture extract, urine), add an appropriate internal standard (e.g., JWH-018-d9).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane:ethyl acetate, 9:1 v/v).
-
Vortex the mixture vigorously for 1 minute and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for JWH-018: m/z 341.2 (molecular ion), 214.1, 144.1
-
3. Data Analysis:
-
Identify JWH-018 based on its retention time and the presence of characteristic ions.
-
Quantify the concentration of JWH-018 by comparing the peak area of the analyte to that of the internal standard using a calibration curve prepared with certified reference materials.
Visualizing Key Pathways
Understanding both the biological mechanism of action and the analytical workflow is crucial for comprehensive research. The following diagrams, generated using Graphviz, illustrate these pathways.
References
Safety Operating Guide
Proper Disposal of AB-CHMINACA Metabolite M4-d4: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of AB-CHMINACA metabolite M4-d4, an analytical reference material categorized as a synthetic cannabinoid. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance. Given that the toxicological properties of this compound are not well-established, it must be handled as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the unknown toxicity of this compound, a precautionary approach is mandatory.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling outside a fume hood |
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
Disposal of synthetic cannabinoid reference standards is regulated and must be conducted through proper channels. Direct disposal into laboratory trash or down the drain is strictly prohibited.
Experimental Protocol: Waste Segregation and Collection
-
Initial Containment: Keep the this compound in its original, labeled container whenever possible.
-
Waste Labeling: If transferring to a different container for disposal, label it clearly with the chemical name ("this compound"), CAS number, and a "Hazardous Waste" label.
-
Secure Storage: Store the waste container in a designated, secure area for hazardous chemical waste, away from incompatible materials.
-
Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) department or equivalent safety office to arrange for a hazardous waste pickup.[1][2]
-
Documentation: Complete any required waste disposal forms provided by your EH&S department, providing accurate information about the compound.
-
Professional Disposal: Your institution's EH&S department will coordinate with a licensed hazardous waste disposal company or a reverse distributor for the final destruction of the material, which is typically done via incineration to ensure the substance is rendered non-retrievable.[3]
Decontamination of Laboratory Equipment
Any equipment, such as spatulas, weighing boats, or glassware, that comes into contact with this compound must be decontaminated.
Experimental Protocol: Equipment Decontamination
-
Initial Rinse: Rinse the contaminated equipment with an appropriate organic solvent (e.g., ethanol or methanol) in a chemical fume hood. Collect the rinsate as hazardous waste.
-
Washing: Wash the equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
-
Disposal of Consumables: Dispose of any contaminated disposable items, such as wipes or gloves, as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Signaling Pathway for Safe Laboratory Practices
Adherence to a structured safety protocol is paramount when handling and disposing of novel psychoactive substances. The following diagram outlines the logical flow of safe laboratory practices.
Caption: Logical pathway for safe handling and disposal in a laboratory setting.
References
Essential Safety and Logistical Information for Handling AB-CHMINACA Metabolite M4-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling and disposal of AB-CHMINACA metabolite M4-d4, a potent synthetic cannabinoid research material. Adherence to these protocols is essential to ensure personnel safety and regulatory compliance. The toxicological properties of this compound are not fully characterized, and it should be handled as a hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloves | Inner: Nitrile examination gloves. Outer: Thicker, chemical-resistant nitrile or neoprene gloves. Check manufacturer's compatibility data. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated). |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a full seal around the eyes. |
| Face Protection | Face Shield | To be worn over safety goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | NIOSH-Approved Respirator | A half-mask or full-face elastomeric respirator with P100 (particulate) cartridges is recommended for handling the solid compound.[1][2] |
Experimental Protocols
Safe Handling and Operational Plan
All manipulations of this compound, including weighing, dilution, and aliquoting, must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure the designated work area within the fume hood is clean and decontaminated. Assemble all necessary equipment, including PPE, weighing tools, solvents, and waste containers.
-
Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, respirator, safety goggles, face shield, and finally, outer gloves.
-
Weighing the Compound:
-
Perform all weighing operations on a disposable weigh paper or within a containment vessel.
-
Use dedicated, clearly labeled spatulas and tools.
-
Handle the neat solid with extreme care to avoid generating dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the solid to prevent aerosolization.
-
Cap and seal the solution container securely.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment in the fume hood with an appropriate solvent (e.g., isopropanol), followed by a suitable laboratory detergent.
-
Dispose of all disposable materials, including weigh papers and pipette tips, in the designated hazardous waste container.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan for this compound and Contaminated Materials
As a research chemical with potential psychoactive properties, this compound and any materials contaminated with it must be disposed of as hazardous and potentially controlled substance waste, in accordance with institutional policies and federal regulations.[3][4][5]
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound (e.g., gloves, gowns, weigh papers, pipette tips, excess compound) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Rendering Unusable (for bulk quantities): Before disposal, bulk quantities of the compound should be rendered "unusable and unrecognizable".[6][7] This can be achieved by:
-
Dissolving the compound in a solvent.
-
Mixing the resulting solution with an equal or greater volume of non-hazardous material, such as cat litter or sand, to create a solid matrix.[8]
-
-
DEA Regulations: For disposal of larger quantities that may be subject to DEA regulations for controlled substance analogs, it is imperative to follow institutional guidelines, which may involve contacting a licensed reverse distributor.[4][9] Maintain meticulous records of all disposed quantities.
-
Final Disposal: The sealed hazardous waste container should be transferred to the institution's environmental health and safety department for final disposal via high-temperature incineration.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. parcilsafety.com [parcilsafety.com]
- 2. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 3. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 4. unthsc.edu [unthsc.edu]
- 5. k-state.edu [k-state.edu]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. benchchem.com [benchchem.com]
- 9. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
